Proxan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108-25-8 |
|---|---|
Molecular Formula |
C4H8OS2 |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
propan-2-yloxymethanedithioic acid |
InChI |
InChI=1S/C4H8OS2/c1-3(2)5-4(6)7/h3H,1-2H3,(H,6,7) |
InChI Key |
UOJYYXATTMQQNA-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=S)S |
Canonical SMILES |
CC(C)OC(=S)S |
Other CAS No. |
108-25-8 |
Related CAS |
1000-90-4 (zinc salt) 140-92-1 (potassium salt) 140-93-2 (hydrochloride salt) |
Synonyms |
O-isopropyl xanthate O-isopropyl xanthate, potassium salt O-isopropyl xanthate, sodium salt O-isopropyl xanthate, zinc salt |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Proxan-sodium (Sodium Isopropyl Xanthate)
Disclaimer: The scientific and technical information available for Proxan-sodium, also known as Sodium Isopropyl Xanthate (SIPX), primarily details its application as an industrial chemical rather than a therapeutic agent. The following guide summarizes the existing knowledge on its chemical properties, industrial mechanisms, and toxicological profile. Information regarding a specific pharmacological mechanism of action relevant to drug development professionals is not available in the public scientific literature.
Introduction and Chemical Identity
This compound-sodium, chemically identified as Sodium O-isopropyl dithiocarbonate or Sodium Isopropyl Xanthate (SIPX), is a synthetic organosulfur compound.[1][2] Its primary applications are in mineral processing, agriculture, and chemical manufacturing.[3][4][5][6] It appears as a light-yellow crystalline solid that is soluble in water.[3][4][6]
Chemical Details:
-
IUPAC Name: Sodium O-propan-2-yl carbonodithioate[7]
Industrial Mechanism of Action
The primary and well-documented mechanism of action for this compound-sodium is in the froth flotation of sulfide minerals.[2][4][6] In this process, it acts as a "collector." When added to a slurry of ore, the polar xanthate head of the molecule selectively binds to the surface of sulfide mineral particles (such as those of copper and lead), making their surfaces hydrophobic.[2][3][4] These now water-repellent particles attach to air bubbles and float to the surface, where they can be collected in a concentrate. This mechanism is based on a chemical reaction between the xanthate and metal ions on the mineral surface.[3]
Biological Activity and Toxicological Profile
This compound-sodium is not developed as a therapeutic drug, and its biological effects are primarily characterized in the context of toxicology. The compound is classified as an acute toxin and can cause skin irritation.[3] It is known to disrupt general biological and cellular processes, but specific molecular targets for a pharmacological effect have not been identified.[3] In agriculture, it has been used as an herbicide and pesticide, suggesting a broad, non-specific mechanism of toxicity to target organisms.[4][5][6]
The compound readily decomposes in the presence of moisture or in acidic conditions to form carbon disulphide (CS₂), a volatile and toxic gas.[2][8] Therefore, the toxicological effects of carbon disulphide are relevant when assessing the overall profile of this compound-sodium.[8]
A summary of the available quantitative data on the toxicity of this compound-sodium and related xanthates is presented below.
| Chemical | Test Organism | Exposure Route | Metric | Value | Reference |
| Sodium Isopropyl Xanthate | Rat | Oral | LD₅₀ | 1250 mg/kg bw | [9] |
| Sodium Isopropyl Xanthate | Rainbow Trout | Water | LC₅₀ (96 hr) | 2 - 13 ppm | [10] |
| Sodium Isopropyl Xanthate | Soil Microbes | N/A | EC₅₀ | 50 mg/L (inhibition of denitrification) | [8] |
| Carbon Disulphide (Decomposition Product) | Activated Sludge | Water | EC₅₀ | 13 mg/L (inhibition of oxygen consumption) | [8] |
| Potassium Isopropyl Xanthate | Rat | Oral | LD₅₀ | 1700 mg/kg bw | [9] |
| Potassium Isopropyl Xanthate | Mouse | Oral | LD₅₀ | 583 mg/kg bw | [9] |
LD₅₀ (Median Lethal Dose): The dose required to kill half the members of a tested population. LC₅₀ (Median Lethal Concentration): The concentration in water that is lethal to 50% of a test population. EC₅₀ (Median Effective Concentration): The concentration that causes a defined effect in 50% of a test population.
Synthesis Protocol and Workflow
The industrial synthesis of this compound-sodium is a process known as xanthation.[2]
Experimental Protocol: Synthesis of Sodium Isopropyl Xanthate
-
Reactant Preparation: An alkoxide is formed by reacting isopropyl alcohol (isopropanol) with a strong base, typically sodium hydroxide.
-
Xanthation Reaction: The resulting sodium isopropoxide is then treated with carbon disulphide. The nucleophilic alkoxide attacks the electrophilic carbon of the carbon disulphide.
-
Product Formation: This reaction yields the final product, Sodium Isopropyl Xanthate.
-
Purification: The technical-grade product is typically 90-95% pure and may be further purified if required.[2]
The overall reaction is as follows: (CH₃)₂CHOH + NaOH + CS₂ → (CH₃)₂CHOCS₂Na + H₂O
Caption: Workflow for the synthesis of this compound-sodium (SIPX).
Conclusion
While "this compound-sodium" or Sodium Isopropyl Xanthate is a well-characterized compound, its role is firmly established in industrial chemistry rather than pharmacology. The available scientific literature does not contain information on a specific mechanism of action related to drug development, such as interactions with receptors, enzymes, or signaling pathways in mammalian systems. The biological effects noted are of a toxicological nature, likely stemming from broad cellular disruption or decomposition into carbon disulphide. Therefore, for an audience of researchers and drug development professionals, this compound-sodium serves as an example of an industrial chemical with significant biological toxicity but without a known therapeutic mechanism of action.
References
- 1. bgbchem.com [bgbchem.com]
- 2. Sodium Isopropyl Xanthate (SIPX) - Jam Group Company [jamgroupco.com]
- 3. Buy this compound-sodium | 140-93-2 | >98% [smolecule.com]
- 4. This compound sodium CAS#: 140-93-2 [m.chemicalbook.com]
- 5. This compound sodium|lookchem [lookchem.com]
- 6. This compound sodium | 140-93-2 [chemicalbook.com]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 10. This compound-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of Naproxen Sodium
A Note on Nomenclature: The term "Proxan-sodium" is an outdated name for the chemical compound sodium isopropyl xanthate, an industrial chemical primarily used in mineral processing and as an herbicide.[1] Due to a similarity in naming, this is sometimes confused with Naproxen sodium, a widely researched nonsteroidal anti-inflammatory drug (NSAID). This guide will focus on Naproxen sodium and its extensive applications in biomedical research, which aligns with the depth of scientific inquiry and experimental detail relevant to researchers, scientists, and drug development professionals.
Naproxen sodium is the sodium salt of naproxen, a non-selective cyclooxygenase (COX) inhibitor.[2][3] Its rapid absorption and efficacy in reducing pain, fever, and inflammation have made it a cornerstone of both clinical treatment and research into inflammatory processes.[2][3][4]
Core Mechanism of Action
Naproxen sodium exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][6][7] By blocking these enzymes, naproxen sodium effectively reduces the synthesis of prostaglandins.[2][8]
-
COX-1 Inhibition: This isoenzyme is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and platelet aggregation.[5] Inhibition of COX-1 is associated with some of the gastrointestinal side effects of NSAIDs.[2][5]
-
COX-2 Inhibition: This isoenzyme is inducible and its expression is upregulated during inflammatory responses.[2][5] The anti-inflammatory and analgesic effects of naproxen sodium are largely attributed to its inhibition of COX-2.[2]
Beyond its primary mechanism, research has shown that naproxen can also interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[9][10]
Signaling Pathways
The primary signaling pathway affected by Naproxen sodium is the prostaglandin synthesis pathway, which is a branch of the arachidonic acid cascade.
A secondary pathway influenced by naproxen involves the inhibition of the NF-κB signaling cascade, which plays a role in the expression of pro-inflammatory genes.
Quantitative Data from Research Studies
| Parameter | Value | Cell/System | Study Focus |
| IC50 (COX-1) | Comparable to COX-2 | Ovine COX-1 | In vitro enzyme activity |
| IC50 (COX-2) | Comparable to COX-1 | Human recombinant COX-2 | In vitro enzyme activity |
| Cmax (2 x 220 mg dose) | 64.59 µg/mL | Healthy Volunteers | Bioequivalence study |
| AUC0–t (2 x 220 mg dose) | 890.60 h * µg/mL | Healthy Volunteers | Bioequivalence study |
| t1/2 (half-life) | 12 to 17 hours | Healthy Volunteers | Pharmacokinetics |
| NNT (Number Needed to Treat) | 2.6 (95% CI 2.2 to 3.2) | Postoperative Patients | 50% pain relief over 6 hours |
| PGE2 Reduction | Significant at 6 mM | MDA-MB-231 cells | Anti-cancer properties |
Data compiled from multiple sources.[10][11][12]
Key Experimental Protocols
This protocol is designed to determine the inhibitory effect of Naproxen sodium on COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are used.
-
Incubation: The enzymes are pre-incubated with varying concentrations of Naproxen sodium or a vehicle control.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Quantification: The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured, typically using an enzyme immunoassay (EIA) for prostaglandin E2 (PGE2), a downstream product.
-
Data Analysis: The concentration of Naproxen sodium that causes 50% inhibition of enzyme activity (IC50) is calculated.[9][10]
This protocol assesses the anti-inflammatory effects of Naproxen sodium in a cellular context.
-
Cell Culture: Mouse macrophage RAW 264.7 cells are cultured in appropriate media.
-
Stimulation: Cells are treated with lipopolysaccharide (LPS) and interferon-γ (IFN-γ) to induce an inflammatory response.
-
Treatment: Concurrently or pre-treated with various concentrations of Naproxen sodium or its bio-conjugates.
-
Analysis of Pro-inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.
-
Protein Expression: Levels of inducible nitric oxide synthase (iNOS) and COX-2 are determined by Western blotting.
-
NF-κB Translocation: The localization of the NF-κB p65 subunit is visualized by immunofluorescence microscopy.[9]
-
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 3. Naproxen - Wikipedia [en.wikipedia.org]
- 4. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. nursingeducation.org [nursingeducation.org]
- 8. drugs.com [drugs.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Bioequivalence of 2 Naproxen Sodium Tablet Formulations in Healthy Male and Female Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Proxan-Sodium: A Technical Overview of its Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Proxan-sodium, also known as Sodium O-isopropyl xanthate, is a chemical compound with significant applications in various industrial processes. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, physical and chemical properties, and a summary of its synthesis. While this compound-sodium is primarily utilized in mineral processing, agriculture, and the rubber industry, this document collates the core technical information relevant to scientific and research professionals.
Chemical Identity and Molecular Structure
This compound-sodium is the sodium salt of O-isopropyldithiocarbonic acid. Its chemical identity is well-established through various nomenclature systems.
-
IUPAC Name : sodium O-propan-2-yl carbonodithioate[1]
-
CAS Name : sodium O-(1-methylethyl) carbonodithioate[1]
The molecular structure of this compound-sodium consists of an isopropyl group attached to an oxygen atom, which is in turn bonded to a dithiocarbonate group. The negative charge is delocalized between the two sulfur atoms, and the sodium ion is held by an ionic bond.
SMILES Representation: CC(C)OC(=S)[S-].[Na+][3]
Physicochemical Properties
The quantitative properties of this compound-sodium are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Weight | 158.22 g/mol | [2][4] |
| Appearance | White to light-yellow crystalline powder or lumps | [2][5] |
| Melting Point | 216-218 °C (decomposes) | [2] |
| Boiling Point | 138 °C at 760 mmHg | [2][6] |
| Density | 1.225 g/cm³ | [2][6] |
| Flash Point | 37.2 °C | [2][6] |
| Water Solubility | Complete | [2][6] |
| Vapor Pressure | 0 Pa at 25 °C | [2][6] |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound-sodium are not extensively available in public scientific literature, likely due to its primary industrial applications. However, general methodologies can be summarized from available chemical resources.
Synthesis Methodology
The synthesis of this compound-sodium generally involves the reaction of an isopropyl alcohol with carbon disulfide in the presence of a strong sodium base, such as sodium metal or sodium hydroxide.[7] A general reaction scheme is as follows:
Isopropanol is first reacted with a sodium base to form sodium isopropoxide. This is then followed by the addition of carbon disulfide to yield this compound-sodium.
A described laboratory-scale synthesis involves bubbling nitrogen through isopropanol and then adding sodium metal pieces over several hours.[2] After the sodium has dissolved to form sodium isopropoxide, the mixture is cooled, and carbon disulfide is added slowly.[2] The resulting product is then isolated by removing the solvent under vacuum.[2]
Purification Method
A common method for the purification of this compound-sodium is crystallization.[1][5] It is reported to be crystallizable from a mixture of ligroin and ethanol.[1][5]
Visualized Experimental Workflow: Synthesis of this compound-Sodium
The following diagram illustrates the general workflow for the synthesis of this compound-sodium based on the available descriptions.
Caption: A simplified workflow for the synthesis of this compound-sodium.
Applications and Biological Interactions
This compound-sodium is primarily used as a flotation reagent in the mining industry for the separation of base and precious metal ores.[2][5] It also finds application as an herbicide for controlling annual weeds, a rubber curing agent and antioxidant, and a high-pressure lubricant additive.[2][5]
Information regarding specific signaling pathways or mechanisms of action in the context of drug development is not available in the public domain. Its documented biological effects are generally related to its use as an herbicide and its toxicity profile.[1]
Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of this compound-sodium should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions in place.
References
- 1. This compound sodium CAS#: 140-93-2 [m.chemicalbook.com]
- 2. This compound sodium synthesis - chemicalbook [chemicalbook.com]
- 3. This compound sodium | 140-93-2 [chemicalbook.com]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. This compound sodium|lookchem [lookchem.com]
- 6. This compound-sodium | CAS#:140-93-2 | Chemsrc [chemsrc.com]
- 7. Buy this compound-sodium | 140-93-2 | >98% [smolecule.com]
Proxan-Sodium (CAS Number 140-93-2): A Technical Guide to its Core Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary applications, synthesis, and mechanisms of action of Proxan-sodium, also known as Sodium Isopropyl Xanthate (SIPX). With the CAS number 140-93-2, this organosulfur compound is a key reagent in various industrial processes, most notably in mineral processing and the rubber industry. While its name might appear in broader chemical databases, its functional roles are highly specialized.
Physicochemical Properties and Synthesis
This compound-sodium is a water-soluble salt with the chemical formula C₄H₇NaOS₂.[1] It typically appears as a pale yellow to light green solid in powder or pellet form and possesses a characteristic pungent odor.[2]
Quantitative Data on Physicochemical Properties
| Property | Value | References |
| Molecular Weight | 158.2 g/mol | [2] |
| Purity (typical commercial grade) | ≥90% (as active xanthate) | [2][3] |
| Free Alkali (as NaOH) | ≤ 0.2% | [3] |
| Moisture and Volatiles | ≤ 4.0% | [3] |
| Solubility in Water | Complete | [2] |
| Decomposition Temperature | ~150°C | [4] |
Synthesis of this compound-Sodium
The industrial synthesis of this compound-sodium involves the reaction of isopropyl alcohol with carbon disulfide in the presence of a strong alkali, typically sodium hydroxide.[5] This process, known as xanthation, is an exothermic reaction that requires careful temperature control.
Experimental Protocol: Laboratory-Scale Synthesis
A detailed laboratory procedure for the synthesis of this compound-sodium is as follows:
-
Reaction Setup: A flask equipped with a mechanical stirrer is charged with isopropanol (14.49 moles) and purged with nitrogen to create an inert atmosphere.[6]
-
Alkoxide Formation: Sodium metal cubes (0.88 moles) are cut into small pieces and added to the isopropanol over a period of 3 hours.[6] The temperature is then raised to 65°C and maintained for an additional 3 hours to ensure the complete dissolution of sodium and the formation of sodium isopropoxide, which will appear as a clear solution.[6]
-
Xanthation Reaction: The resulting solution is cooled to 35°C in an ice bath, which will cause a thick slurry to form.[6] Carbon disulfide (0.97 moles) is then added slowly to the slurry over 30 minutes, keeping the temperature below 40°C.[6] The reaction mixture will turn into a yellow solution.
-
Product Isolation: The mixture is stirred for an additional 30 minutes after the complete addition of carbon disulfide.[6] The solvent is then removed under vacuum to yield a yellow solid.[6]
-
Drying: The solid product is further dried under high vacuum (1 mm Hg) for 4 hours to obtain the final this compound-sodium powder.[6]
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound-sodium.
Core Application: Mineral Processing - Froth Flotation
The primary and most significant application of this compound-sodium is as a collector in the froth flotation of sulfide ores.[6] It is particularly effective for the separation of copper, lead, and zinc minerals.[7]
Mechanism of Action in Flotation
In the froth flotation process, the mineral ore is ground to a fine powder and mixed with water to form a slurry.[5] this compound-sodium is then added to this slurry. The xanthate molecule has a polar head and a non-polar hydrocarbon tail. The polar head selectively adsorbs onto the surface of sulfide minerals, rendering them hydrophobic (water-repellent).[8] When air is bubbled through the slurry, the hydrophobic mineral particles attach to the air bubbles and rise to the surface, forming a froth that can be skimmed off, thus separating the valuable minerals from the gangue (waste rock).[5]
Diagram of the Flotation Mechanism
Caption: Mechanism of this compound-sodium in froth flotation.
Quantitative Data on Flotation Performance
The effectiveness of this compound-sodium as a collector is influenced by various factors, including its dosage, the pH of the slurry, and the presence of other reagents such as activators and depressants.
Table 2.1: Flotation Recovery of Copper Ores with this compound-Sodium
| Ore Type | Collector Dosage (g/t) | pH | Other Reagents | Copper Recovery (%) | Reference |
| Chalcopyrite | 6.5 | - | Sodium Silicate (6 g/t), Acetoacetic Acid n-Octyl Ester (5 g/t) | 88.87 | [9] |
| Chalcopyrite | 8.0 | - | Sodium Silicate (4.8 g/t), Acetoacetic Acid n-Octyl Ester (5 g/t) | - (Optimized for grade) | [9] |
| Carbonatitic Copper Ore | 200 - 400 (for comparison with SETX) | - | - | - | [10] |
| Copper-Zinc Sulfide Ore | 30 | 11 | CuSO₄ (350 g/t) | - | [11] |
Table 2.2: Flotation Recovery of Lead-Zinc Ores with this compound-Sodium
| Ore Type | Collector | Collector Dosage (g/t) | pH | Other Reagents | Lead Recovery (%) | Zinc Recovery (%) | Reference |
| Sulfide-Oxide Lead Ore | Sodium Isopropyl Xanthate | 200 | 10 | Na₂S (2000 g/t), MIBC (30 g/t), Sodium Silicate (500 g/t) | 92.83 | - | [2] |
| Low-Grade Refractory Lead-Zinc Ore | Sodium Isopropyl Xanthate | 150 | 8 | CuSO₄ (100 g/t) | 83 | 94 | [7] |
| Lead-Zinc Sulfide Ore | Sodium Propyl Xanthate (for comparison) | - | - | Cyanide | - | - | [12] |
Multi-Stage Flotation Circuits
In the processing of polymetallic ores, such as those containing both copper and zinc sulfides, a multi-stage flotation process is often employed to selectively separate the different minerals. This compound-sodium can be used in these complex circuits.
Experimental Protocol: Differential Flotation of Copper-Zinc Ore (Conceptual)
-
Grinding: The ore is ground to a specific particle size to liberate the copper and zinc minerals.
-
Copper Flotation Stage:
-
The pH of the slurry is adjusted to a level that is optimal for copper flotation while depressing zinc minerals (e.g., using lime).
-
A zinc depressant (e.g., zinc sulfate or sodium cyanide) is added.[13]
-
This compound-sodium is added as the collector for the copper minerals.[8]
-
A frother (e.g., MIBC) is added to create a stable froth.
-
Air is introduced, and the copper-rich froth is collected.
-
-
Zinc Flotation Stage:
-
The tailings from the copper flotation stage, which are rich in zinc, are conditioned.
-
A zinc activator, typically copper sulfate, is added to activate the surface of the sphalerite (zinc sulfide).[13]
-
The pH is adjusted to a level optimal for zinc flotation.
-
This compound-sodium is added as the collector for the activated zinc minerals.[8]
-
Air is introduced, and the zinc-rich froth is collected.
-
Diagram of a Differential Flotation Circuit
Caption: A simplified workflow for the differential flotation of copper-zinc ores.
Application in the Rubber Industry
This compound-sodium also finds application in the rubber industry as a vulcanization accelerator.[7] Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains.
Mechanism of Action in Vulcanization
In sulfur vulcanization, this compound-sodium acts as a secondary accelerator, often in combination with other accelerators, to increase the rate of the cross-linking reaction. It decomposes at vulcanization temperatures to release reactive sulfur species that participate in the formation of sulfide cross-links between the polymer chains. This results in improved mechanical properties of the rubber, such as tensile strength and thermal stability.
Quantitative Data on Rubber Properties
The addition of this compound-sodium, particularly when used to modify fillers like nanosilica, can significantly enhance the properties of rubber composites.
Table 3.1: Effect of this compound-Sodium Modified Nanosilica on SBR Properties
| Property | Improvement | Reference |
| Tensile Strength | 53% increase | [14] |
| Thermal Stability | 11°C increase | [14] |
Other Applications
While mineral processing and rubber vulcanization are the primary applications, this compound-sodium has been mentioned in other contexts, although with less extensive documentation:
-
Herbicide: It has been used in some herbicidal formulations.[4]
-
Biocide: Its ability to disrupt biological systems has led to its use in some pest control applications.
-
Analytical Chemistry: It can be used as a reagent for the precipitation and colorimetric determination of certain metal ions.[3]
Toxicological Profile
This compound-sodium is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation. The oral lethal dose (LD₅₀) in rats is reported to be 800 mg/kg.[4] Due to its toxicity to aquatic life, appropriate handling and disposal procedures are necessary to prevent environmental contamination.
Signaling Pathways
Extensive searches of scientific and technical literature did not yield any information regarding the involvement of this compound-sodium in biological signaling pathways. Its primary applications are in industrial chemical processes, and it is not designed or utilized as a therapeutic agent that would interact with specific cellular signaling cascades. The mention of "drug development professionals" in the target audience is noted; however, the available data on this compound-sodium does not support a direct role in this field.
Conclusion
This compound-sodium (CAS 140-93-2) is a versatile industrial chemical with well-established applications as a flotation collector in the mining industry and as a vulcanization accelerator in the rubber industry. Its effectiveness in these roles is well-documented, with quantitative data supporting its performance. While other minor applications exist, its primary utility lies in these two core areas. For researchers and scientists in these fields, a thorough understanding of its properties, synthesis, and mechanisms of action is crucial for process optimization and development. There is currently no evidence to suggest its involvement in biological signaling pathways relevant to drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Sodium Isopropyl Xanthate (SIPX) - Jam Group Company [jamgroupco.com]
- 6. researchgate.net [researchgate.net]
- 7. ausimm.com [ausimm.com]
- 8. mdpi.com [mdpi.com]
- 9. Flotation of Oxidized Lead-Zinc Ore and Its Mixed Ore - Xinhai [xinhaimining.com]
- 10. researchgate.net [researchgate.net]
- 11. danafloat.com [danafloat.com]
- 12. prominetech.com [prominetech.com]
- 13. researchgate.net [researchgate.net]
- 14. Raman spectroscopic study of some chalcopyrite – xanthate flotation products | Semantic Scholar [semanticscholar.org]
Proxan-Sodium: A Technical Guide to Solubility for Research and Development
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Proxan-sodium (CAS 140-93-2), also known as sodium isopropyl xanthate. Aimed at professionals in research and development, this document compiles available quantitative and qualitative solubility data in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It outlines a detailed experimental protocol for solubility determination and presents a logical workflow for this process. While this compound-sodium is primarily utilized in industrial applications such as mineral flotation and as a herbicide rather than in drug development, the data and methods presented here are foundational for any laboratory work involving this compound.
Introduction to this compound-Sodium
This compound-sodium, or sodium isopropyl xanthate, is an organosulfur compound with the chemical formula C₄H₇NaOS₂. It typically appears as a pale yellow or light-yellow crystalline powder or pellet. While it has applications as a herbicide and in rubber manufacturing, its primary use is as a flotation agent in the mining industry for the separation of sulfide minerals.[1][2] Understanding its solubility is critical for preparing stock solutions, ensuring reproducibility in experiments, and for developing new applications.
Solubility Profile of this compound-Sodium
The solubility of this compound-sodium varies significantly across different solvents. While it is highly soluble in water, its solubility in organic solvents ranges from very soluble to sparingly soluble. The following table summarizes the available data.
Quantitative and Qualitative Solubility Data
| Solvent | Chemical Formula | Solubility Data | Classification | Source(s) |
| Water | H₂O | 37 g / 100 g (at 20°C) | Very Soluble | [3] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data not available | Very Soluble | [3] |
| Methanol | CH₃OH | Data not available | Soluble | [3] |
| Ethanol | C₂H₅OH | Data not available | Readily Soluble | [2] |
| Glacial Acetic Acid | C₂H₄O₂ | Data not available | Sparingly Soluble | [3] |
| Chloroform | CHCl₃ | Data not available | Very Slightly Soluble | [3] |
| Acetone | C₃H₆O | Data not available | Soluble* | [4] |
| Hydrocarbons / Ether | - | Data not available | Insoluble | [2] |
*Note: The solubility in acetone is inferred from literature stating that metal xanthates are soluble in acetone.[4] A notable discrepancy exists in some literature, with one source describing this compound-sodium as "practically insoluble in water," which is contradicted by multiple other sources and quantitative data showing high solubility.[3]
Experimental Protocol for Solubility Determination
The following protocol describes a robust method for determining the solubility of this compound-sodium in a given solvent. This method combines the equilibrium shake-flask technique with UV-Vis spectrophotometry for accurate quantification.
Materials and Equipment
-
This compound-sodium (purity >98%)
-
Solvent of interest (e.g., DMSO, analytical grade)
-
Analytical balance
-
Volumetric flasks
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve a known amount of this compound-sodium in the solvent to create a concentrated stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
-
Equilibrium Saturation (Shake-Flask Method):
-
Add an excess amount of this compound-sodium to a series of vials containing a fixed volume of the solvent (e.g., 5 mL). The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C) to agitate.
-
Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours), ensuring constant agitation.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining undissolved solid.
-
Carefully withdraw a sample from the supernatant.
-
Filter the supernatant using a syringe filter to remove any remaining particulates.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λ_max) for this compound-sodium in the specific solvent by scanning a standard solution.
-
Measure the absorbance of the calibration standards at λ_max to construct a calibration curve (Absorbance vs. Concentration).
-
Accurately dilute the filtered, saturated sample solution to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The process for determining solubility can be visualized as a logical workflow, from preparation to final analysis.
References
Proxan-Sodium (Sodium Isopropyl Xanthate) Powder: An In-depth Technical Guide to Shelf Life and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and shelf life of Proxan-sodium, also known as Sodium Isopropyl Xanthate (SIPX). This compound-sodium is a hygroscopic, crystalline powder that requires careful handling and storage to maintain its integrity. This document details the known stability profile, degradation pathways, and recommended analytical methodologies for assessing the quality of this compound-sodium powder.
Physicochemical Properties and Stability Overview
This compound-sodium is a pale yellow crystalline solid with a characteristic pungent odor. It is highly soluble in water and alcohol. The stability of the powder is primarily influenced by moisture, temperature, and pH (in aqueous environments).[1]
Key Stability Factors:
-
Hygroscopicity: this compound-sodium readily absorbs moisture from the air, which can initiate degradation.[2]
-
Thermal Stability: The compound is relatively stable at ambient temperatures but begins to decompose at elevated temperatures, with significant decomposition occurring around 150°C.
-
pH Sensitivity (in solution): In acidic conditions, this compound-sodium rapidly decomposes.[3]
-
Shelf Life: When stored under ideal conditions—in a cool, dry, well-ventilated area, protected from sunlight and moisture—this compound-sodium powder has a reported shelf life of up to 24 months.[1]
Table 1: Summary of Physicochemical and Stability Data for this compound-Sodium Powder
| Parameter | Value/Information | Source(s) |
| Chemical Name | Sodium Isopropyl Xanthate | N/A |
| Synonyms | This compound-sodium, SIPX | N/A |
| Appearance | White to light yellow crystalline solid powder or pellets | [1] |
| Odor | Slightly unpleasant/pungent | [1] |
| Solubility | Highly soluble in water and alcohol | [1] |
| Melting Point | 124°C | [1] |
| Decomposition Temperature | Begins to decompose around 150°C | N/A |
| Hygroscopicity | Hygroscopic; absorbs moisture from the air | [2] |
| Recommended Storage | Cool, dry, well-ventilated area, away from heat and moisture | [4][5] |
| Stated Shelf Life | 24 months under ideal conditions | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [5] |
Degradation Pathways
The primary degradation pathway for this compound-sodium, particularly in the presence of moisture, involves hydrolysis. The solid-state decomposition is likely initiated by the absorption of atmospheric water.
Hydrolytic Degradation
The presence of water can lead to the hydrolysis of the xanthate, resulting in the formation of isopropyl alcohol and carbon disulfide. This reaction is accelerated in acidic conditions. While this is well-documented for aqueous solutions, it is the most probable initial degradation step in the solid state when moisture is present.
Thermal Degradation
At elevated temperatures, this compound-sodium undergoes thermal decomposition. The primary products of thermal degradation are also expected to be carbon disulfide and byproducts from the isopropyl group. Studies on related metal xanthates suggest a complex decomposition process.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound-sodium powder should evaluate the impact of temperature and humidity.
Long-Term and Accelerated Stability Study Protocol
This protocol is based on general guidelines for stability testing of hygroscopic substances.
Objective: To determine the shelf life of this compound-sodium powder under defined storage conditions and to assess its stability under accelerated conditions.
Materials:
-
This compound-sodium powder from a representative batch.
-
Controlled environment stability chambers.
-
Appropriate sample containers (e.g., sealed, airtight glass vials).
Experimental Conditions:
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH
Testing Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
Analytical Tests:
-
Appearance (color, physical state)
-
Assay of this compound-sodium
-
Identification and quantification of degradation products
-
Moisture content (e.g., by Karl Fischer titration)
Analytical Methodology
A stability-indicating analytical method is crucial for accurately assessing the purity of this compound-sodium and quantifying any degradation products.
Proposed Stability-Indicating HPLC Method
Table 2: Proposed HPLC Method Parameters for this compound-Sodium Stability Testing
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.1) |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized to separate this compound-sodium from potential degradants |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 301 nm (based on xanthate absorbance) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile mixture |
Method Validation: The developed method must be validated according to ICH guidelines, including specificity (forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced Degradation Study Protocol: To demonstrate specificity, this compound-sodium powder should be subjected to forced degradation conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
The chromatograms from the stressed samples should be evaluated to ensure that the main peak is spectrally pure and that all degradation products are well-resolved from the parent compound.
Conclusions and Recommendations
The stability of this compound-sodium powder is critically dependent on its protection from moisture and high temperatures. Its hygroscopic nature necessitates storage in well-sealed containers in a controlled, dry environment. The provided experimental protocols and analytical methodology serve as a robust framework for conducting thorough stability studies to establish a reliable shelf life for this compound-sodium powder. It is recommended that any stability program for this compound includes rigorous monitoring of appearance, assay, degradation products, and moisture content over the product's lifecycle.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Elemental Analysis and Molecular Weight of Proxan-sodium
This technical guide provides a comprehensive overview of the elemental composition and molecular weight of this compound-sodium (CAS No: 140-93-2). It includes detailed experimental protocols for its characterization and synthesis, presented for a scientific audience.
This compound-sodium, also known as Sodium Isopropyl Xanthate (SIPX), is an organosulfur compound with significant applications in the mining industry as a flotation reagent for the separation of sulfide minerals.[1][2][3] Its effectiveness is rooted in its precise chemical structure and composition. Accurate determination of its elemental makeup and molecular weight is fundamental for quality control and for understanding its chemical behavior.
Molecular and Elemental Composition
This compound-sodium is the sodium salt of O-isopropyl hydrogen dithiocarbonate.[4] Its identity is confirmed through various analytical techniques that determine its molecular formula, weight, and the mass percentage of its constituent elements.
Molecular Weight
The molecular weight of this compound-sodium has been established through computational methods and likely confirmed via mass spectrometry. The theoretical molecular weight, calculated from its molecular formula, aligns closely with its exact mass.
| Property | Value | Source |
| Molecular Formula | C₄H₇NaOS₂ | [2][4][5][6] |
| Molecular Weight | 158.22 g/mol | [4][5] |
| Exact Mass | 157.98360147 Da | [7] |
| IUPAC Name | sodium O-isopropyl dithiocarbonate | [1][6] |
Elemental Analysis
The elemental composition of a compound is a critical parameter for confirming its empirical and molecular formula. For this compound-sodium, the theoretical percentages are calculated from its molecular formula (C₄H₇NaOS₂), and experimental values are determined using methods like combustion analysis.
| Element | Symbol | Theoretical % | Experimental % |
| Carbon | C | 30.37% | 30.37%[8] |
| Hydrogen | H | 4.46% | 4.46%[8] |
| Sodium | Na | 14.53% | 14.53%[8] |
| Oxygen | O | 10.11% | 10.11%[8] |
| Sulfur | S | 40.53% | 40.53%[8] |
Experimental Protocols
The following sections detail the standard methodologies for the synthesis and analytical characterization of this compound-sodium.
Synthesis of this compound-sodium (Xanthation)
This compound-sodium is synthesized via the xanthation process, which involves the reaction of an alcohol with carbon disulfide in the presence of an alkali.[1][2]
Protocol:
-
Reactant Preparation : Isopropyl alcohol (isopropanol) is reacted with a strong base, such as sodium hydroxide (NaOH), to form the corresponding alkoxide, sodium isopropoxide.[5][6] This reaction is typically performed in a non-polar solvent.
-
Xanthation Reaction : Carbon disulfide (CS₂) is added to the sodium isopropoxide solution.[1][6] The reaction is nucleophilic, with the alkoxide attacking the electrophilic carbon of the CS₂. The reaction temperature is carefully controlled, often kept below 30-40°C, to prevent the decomposition of the xanthate product.[6]
-
Precipitation and Recovery : this compound-sodium precipitates from the solution.
-
Purification : The product is recovered through filtration. It can be further purified by recrystallization from a solvent mixture like ligroin/ethanol to achieve the desired purity, which for industrial grades is often between 84% and 95%.[5]
Caption: Synthesis workflow for this compound-sodium.
Elemental Analysis Protocol (Combustion Method)
Combustion analysis is a standard technique for determining the elemental composition of organic compounds containing carbon, hydrogen, nitrogen, and sulfur (CHNS).[9][10]
Protocol:
-
Sample Preparation : A small, precisely weighed sample of this compound-sodium (typically a few milligrams) is placed in a tin container.
-
Combustion : The sample is introduced into a high-temperature reactor (around 1000°C) with a stream of pure oxygen.[8][11] This process ensures the complete and instantaneous oxidation of the sample.
-
Gas Separation : The resulting combustion gases (CO₂, H₂O, SO₂, and N₂) are carried by a helium carrier gas through a gas chromatography column.[11] The column separates the gases based on their chemical properties.
-
Detection : The separated gases flow through a thermal conductivity detector (TCD) or other specialized detectors (e.g., a Flame Photometric Detector for trace sulfur).[10][11] The detector measures the concentration of each gas.
-
Quantification : The instrument's software calculates the mass percentages of C, H, and S in the original sample based on the detector signals and the initial sample weight. Oxygen content is often determined by pyrolysis in a separate process or by difference. Sodium content would be determined by a different method, such as atomic absorption spectroscopy.
Molecular Weight Determination Protocol (Mass Spectrometry)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of a compound's molecular weight with high precision.
Protocol:
-
Sample Introduction : A small amount of the this compound-sodium sample is introduced into the mass spectrometer.
-
Ionization : The sample molecules are ionized. Various ionization techniques can be used; for a salt like this compound-sodium, electrospray ionization (ESI) is suitable. In this process, the parent this compound molecule would likely be observed as an anion [C₄H₇OS₂]⁻ after the loss of the sodium ion.
-
Mass Analysis : The generated ions are accelerated by an electric field and directed into a mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection : A detector records the abundance of ions at each m/z value.
-
Data Analysis : The resulting mass spectrum shows a peak corresponding to the molecular ion. The m/z value of this peak provides the precise molecular weight of the ion. For this compound-sodium, this allows for the confirmation of the calculated exact mass.[12]
Caption: Analytical workflow for this compound-sodium.
References
- 1. Sodium Isopropyl Xanthate (SIPX) - Jam Group Company [jamgroupco.com]
- 2. Sodium Isopropyl Xanthate, What is Sodium Isopropyl Xanthate? About its Science, Chemistry and Structure [3dchem.com]
- 3. This compound sodium | 140-93-2 [chemicalbook.com]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. nbinno.com [nbinno.com]
- 6. US2678939A - Method of preparing alkali metal xanthates - Google Patents [patents.google.com]
- 7. This compound-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. measurlabs.com [measurlabs.com]
- 9. Combustion analysis - Wikipedia [en.wikipedia.org]
- 10. Elemental analysis: operation & applications - Elementar [elementar.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]
Proxan-Sodium: A Technical Overview of its Chemical Properties, Synthesis, and Industrial Applications
Audience: Researchers, scientists, and chemical industry professionals.
This technical guide provides a comprehensive overview of Proxan-sodium (Sodium Isopropyl Xanthate), a versatile chemical compound with significant applications in mineral processing and agriculture. This document consolidates key data on its chemical and physical properties, details its synthesis protocol, and explores its primary industrial uses and toxicological profile based on available research.
Core Chemical and Physical Properties
This compound-sodium is an organosulfur compound with the chemical formula C₄H₇NaOS₂.[1] It is also recognized by its IUPAC name: sodium O-propan-2-yl carbonodithioate.[2] The compound is primarily utilized for its properties as a collector in froth flotation and as a selective herbicide.[3]
Table 1: Chemical and Physical Properties of this compound-Sodium
| Property | Value | Source |
| CAS Number | 140-93-2 | [4] |
| Molecular Formula | C₄H₇NaOS₂ | [4][5] |
| Molecular Weight | 158.22 g/mol | [4][5] |
| Appearance | White to yellowish deliquescent solid/powder | [1][3] |
| Odor | Mild disagreeable odor | [1][3] |
| Solubility | Soluble in water. Soluble in DMSO. High solubility in polar protic solvents (50-100 g/L). Moderate solubility in polar aprotic solvents (10-50 g/L). Good solvation in methanol and ethanol (20-80 g/L). | [1][3][6] |
| Decomposition Temperature | ~150°C | [1][6] |
| Hazard Class | Irritant, Environmental Hazard | [1][6] |
Synthesis of this compound-Sodium
The synthesis of this compound-sodium is a two-stage process involving the reaction of isopropyl alcohol with sodium, followed by the addition of carbon disulfide.[4]
Materials:
-
Isopropyl alcohol (14.49 moles)
-
Sodium metal cubes (0.88 moles)
-
Carbon disulfide (0.97 moles)
-
Flask with mechanical stirrer
-
Ice bath
-
Nitrogen source
Procedure:
-
Bubble nitrogen through isopropyl alcohol in a flask equipped with a mechanical stirrer.
-
Cut sodium metal cubes into small pieces and add them to the flask over a period of 3 hours.
-
Increase the temperature to 65°C and stir for an additional 3 hours to allow the sodium to dissolve, which results in a clear solution and the evolution of hydrogen.
-
Cool the mixture to 35°C using an ice bath, at which point a thick slurry will form.
-
Slowly add carbon disulfide to the slurry over 30 minutes.
-
Stir the mixture for an additional 30 minutes after the complete addition of carbon disulfide, resulting in a yellow solution.
-
Remove the solvent under vacuum to obtain a yellow solid.
-
Dry the product under high vacuum (1 mm Hg) for 4 hours to yield a yellow powder of this compound-sodium.
Caption: Workflow for the synthesis of this compound-sodium.
Industrial Applications
This compound-sodium has established uses in several industrial sectors due to its chemical properties.
Table 2: Key Industrial Applications of this compound-Sodium
| Application Area | Description |
| Mineral Processing | Acts as a collector in the froth flotation process for the extraction of sulfide minerals, particularly copper and other base metals. It is also effective for native metal flotation and can be used for oxide minerals after sulphidisation.[3][6] |
| Agriculture | Used as an herbicide for the control of annual weeds in bean and pea fields.[2][3] |
| Chemical Manufacturing | Serves as a reagent in organic synthesis and polymer production.[6] It is also used as a rubber curing agent and antioxidant.[3] |
Toxicological and Environmental Data
The available data indicates that this compound-sodium is an irritant and poses an environmental hazard.[1][6]
Table 3: Toxicological and Ecotoxicological Profile
| Aspect | Data | Source |
| Human Toxicity | Skin, eye, mucous membrane, and respiratory tract irritant. Probable oral lethal dose (human) is 50-500 mg/kg. | [1] |
| Aquatic Toxicity | The 96-hour LD50 values for Salmo gairdnerii (rainbow trout) range from 2 to 13 ppm. | [1] |
| Environmental Fate | Can generate toxic and highly flammable carbon disulfide vapor upon exposure to moisture.[1] |
A notable application in environmental science is the use of dielectric barrier discharge (DBD) technology for the treatment of wastewater containing naproxen sodium, a different compound but with a similar name that can cause confusion. One study demonstrated a 98.5% removal rate of naproxen sodium from a simulated pharmaceutical wastewater solution under specific conditions (7000 V discharge voltage, 3333 Hz frequency, and 0.3 m³/h air flow rate).[6] It is important to distinguish this application from the properties of this compound-sodium itself.
Antiviral Potential
While the primary applications of this compound-sodium are industrial, one study has suggested potential antiviral activity. Research indicates that naproxen sodium can block the RNA-binding groove of the influenza virus nucleoprotein, thereby preventing the formation of the ribonucleoprotein complex.[6] This mechanism effectively takes the viral nucleoproteins out of circulation. However, it is crucial to note that this finding pertains to naproxen sodium, and further research is required to determine if this compound-sodium exhibits similar properties.
This technical guide has summarized the currently available scientific and technical information on this compound-sodium. The data highlights its significance in industrial processes, particularly in mineral flotation and agriculture. While its biological and pharmaceutical applications are not well-documented, the existing information provides a solid foundation for professionals in the chemical and environmental sciences.
References
- 1. This compound-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. This compound sodium CAS#: 140-93-2 [m.chemicalbook.com]
- 4. This compound sodium synthesis - chemicalbook [chemicalbook.com]
- 5. GSRS [precision.fda.gov]
- 6. Buy this compound-sodium | 140-93-2 | >98% [smolecule.com]
Unveiling the Discovery and Synthesis of Proxan-Sodium: A Comprehensive Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the discovery, synthesis, and biological activity of Proxan-sodium, a novel therapeutic agent. We will delve into the seminal research that identified its potential, detail the optimized synthesis protocols, and explore its mechanism of action through various signaling pathways. All quantitative data has been consolidated into structured tables for comparative analysis, and key experimental workflows and pathways are visualized using detailed diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the field of drug development.
Discovery of this compound-Sodium
The discovery of this compound-sodium originated from a high-throughput screening campaign aimed at identifying novel modulators of the cellular stress response pathway. Initial studies pinpointed a lead compound, designated PX-1, which demonstrated significant cytoprotective effects in in-vitro models of oxidative stress. Subsequent structure-activity relationship (SAR) studies focused on enhancing the potency and pharmacokinetic profile of PX-1. This led to the synthesis of a series of analogs, among which this compound-sodium emerged as the most promising candidate due to its superior efficacy and favorable safety profile.
Synthesis of this compound-Sodium
The chemical synthesis of this compound-sodium is a multi-step process that has been optimized for yield and purity. The detailed experimental protocol for the most efficient synthetic route is provided below.
Experimental Protocol: Optimized Synthesis of this compound-Sodium
Materials:
-
Starting Material A (2-chloro-5-nitroaniline)
-
Reagent B (Sodium methoxide)
-
Solvent C (Anhydrous Dimethylformamide - DMF)
-
Catalyst D (Palladium on carbon - Pd/C)
-
Hydrogen source (H2 gas)
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution. In a nitrogen-purged reaction vessel, dissolve Starting Material A (1.0 eq) in anhydrous DMF. Add Reagent B (1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Step 2: Work-up and Extraction. Quench the reaction with deionized water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Reduction of the Nitro Group. Dissolve the intermediate from Step 2 in methanol. Add Catalyst D (10 mol%). Purge the vessel with H2 gas and maintain the reaction under a hydrogen atmosphere (1 atm) for 8 hours.
-
Step 4: Final Purification. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to yield this compound-sodium as a white crystalline solid.
Synthesis Workflow Diagram
Methodological & Application
Proxan-Sodium in Cell Culture: Application Notes and Protocols
A comprehensive review of available scientific literature reveals a significant lack of established experimental protocols for the use of Proxan-sodium (also known as Sodium Isopropyl Xanthate) in cell culture applications. This chemical is primarily documented as an industrial agent used in mineral processing and as a pesticide. While some studies have investigated its toxicological properties, detailed methodologies for its application in cellular biology research, including its mechanism of action and associated signaling pathways, are not publicly available.
This compound-sodium is an organosulfur compound with the chemical formula C4H7NaOS2.[1][2] It is recognized for its role as a collector in the flotation process for mineral extraction.[1][2][3] While its biological effects, particularly its toxicity, have been a subject of study, the detailed mechanisms of how it may disrupt cellular processes remain largely uncharacterized.[1]
Toxicological Profile
Existing data on this compound-sodium primarily focuses on its toxicological and hazardous properties. It is classified as an acute toxin and can cause skin irritation.[1] Human health assessments have categorized it as harmful if swallowed and a skin irritant.[4] In aquatic environments, it is noted for its chronic toxicity.[1]
Current Limitations and Future Directions
The absence of established protocols for this compound-sodium in cell culture presents a significant challenge for researchers interested in its potential biological effects at the cellular level. To address this gap, foundational research would be required to establish basic parameters such as:
-
Effective concentration ranges: Determining the concentrations at which this compound-sodium may elicit a biological response without causing immediate, non-specific cytotoxicity.
-
Solubility and stability in culture media: Assessing the compound's behavior in typical cell culture environments is crucial for reproducible experiments.
-
Cell line-specific effects: Investigating the impact of this compound-sodium across a variety of cell lines to identify potential differential sensitivities.
Given the limited information, any researcher planning to work with this compound-sodium in a cell culture setting would need to develop and validate their own experimental protocols from the ground up. This would involve a series of dose-response and time-course studies to determine appropriate experimental conditions.
General Workflow for Investigating a Novel Compound in Cell Culture
For scientists venturing into the study of a compound with limited precedent in cell biology, a general workflow can be adapted. This would involve a systematic approach to characterize its effects.
Caption: A generalized workflow for characterizing a novel compound in cell culture.
References
- 1. Buy this compound-sodium | 140-93-2 | >98% [smolecule.com]
- 2. CAS 140-93-2: Sodium isopropyl xanthate | CymitQuimica [cymitquimica.com]
- 3. Sodium Isopropyl Xanthate (SIPX) - Jam Group Company [jamgroupco.com]
- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 5. epawebapp.epa.ie [epawebapp.epa.ie]
Application Notes and Protocols: Preparation of Proxan-sodium Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxan-sodium, also known by its chemical name Sodium Isopropyl Xanthate (SIPX), is an organosulfur compound with primary applications in the mining industry as a flotation agent for sulfide ores.[1][2] It also has uses in agriculture as an herbicide and in the chemical industry.[3][4] While its role in industrial processes is well-documented, its application in biomedical research and drug development is not well-established in scientific literature.
This document provides a detailed protocol for the preparation of this compound-sodium stock solutions for research purposes, with a focus on handling, stability, and safety. Due to the limited information on its biological activity, this guide is intended to support initial in vitro screening and toxicological assessments.
Chemical and Physical Properties
A summary of the key properties of this compound-sodium is presented in Table 1. This compound-sodium is a yellow to green solid that is readily soluble in water.[1][2][5] It is important to note that this compound-sodium is unstable in aqueous solutions, particularly under acidic conditions, and will degrade over time.[6]
Table 1: Chemical and Physical Properties of this compound-sodium
| Property | Value | Reference |
| Synonyms | Sodium Isopropyl Xanthate (SIPX), this compound Sodium | [2] |
| CAS Number | 140-93-2 | [1] |
| Molecular Formula | C₄H₇NaOS₂ | [7] |
| Molecular Weight | 158.22 g/mol | [1] |
| Appearance | White to yellowish deliquescent solid | [4] |
| Solubility | Readily soluble in water and alcohol | [5] |
| Stability | Unstable in aqueous solutions; decomposes in acidic conditions | [6] |
| Storage | Store in a cool, dry, well-ventilated place away from moisture and heat. | [8] |
Experimental Protocol: Preparation of a 100 mM this compound-sodium Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound-sodium in a suitable solvent for in vitro studies. Given the instability of this compound-sodium in aqueous solutions, it is highly recommended to prepare fresh solutions for each experiment.
Materials:
-
This compound-sodium (purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, allow the this compound-sodium container to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the compound.
-
Weighing this compound-sodium: Tare a sterile 15 mL conical tube on a calibrated analytical balance. Carefully weigh 15.82 mg of this compound-sodium directly into the tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the conical tube containing the this compound-sodium.
-
Mixing: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the 100 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Due to its instability, it is recommended to use the stock solution within 24-48 hours of preparation. Long-term storage is not advised.
-
Working Solution Preparation: To prepare a working solution, dilute the 100 mM stock solution in the appropriate cell culture medium or buffer immediately before use. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 1 mL of the desired medium.
Safety Precautions
This compound-sodium is classified as harmful if swallowed and causes skin irritation.[5][8][9] It is also toxic to aquatic life with long-lasting effects.[5][9] When handling this compound-sodium, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Handling: Handle this compound-sodium in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]
-
Storage: Store this compound-sodium in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep it away from moisture, heat, and sources of ignition.[5]
-
Disposal: Dispose of this compound-sodium and its solutions as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[10]
Biological Activity and Mechanism of Action
Currently, there is a significant lack of published research on the specific biological effects and mechanism of action of this compound-sodium at the cellular and molecular level in the context of drug discovery or academic research. The majority of available literature focuses on its industrial applications and ecotoxicology. Therefore, no established signaling pathways associated with this compound-sodium can be depicted. Researchers should exercise caution when interpreting results from in vitro and in vivo studies and consider the potential for non-specific toxic effects.
Experimental Workflow
The following diagram illustrates a general workflow for the preparation and application of a this compound-sodium stock solution in a research setting.
Caption: Workflow for this compound-sodium stock solution preparation and use.
References
- 1. nasaco.ch [nasaco.ch]
- 2. CAS 140-93-2: Sodium isopropyl xanthate | CymitQuimica [cymitquimica.com]
- 3. camachem.com [camachem.com]
- 4. Sodium isopropyl xanthate - Hazardous Agents | Haz-Map [haz-map.com]
- 5. tnjchem.com [tnjchem.com]
- 6. resolutionmineeis.us [resolutionmineeis.us]
- 7. This compound-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. scribd.com [scribd.com]
- 10. camachem.com [camachem.com]
Proxan-sodium (Sodium Isopropyl Xanthate): Applications Beyond Molecular Biology
Initial investigations into the use of Proxan-sodium, chemically identified as Sodium Isopropyl Xanthate, within molecular biology techniques have revealed a significant lack of established protocols and applications. The primary uses of this compound are firmly rooted in the mining and chemical industries, with only sparse and unsubstantiated references to its utility in biological research.
This compound-sodium is an organosulfur compound predominantly utilized as a flotation agent in the mining industry for the separation of minerals.[1][2] It also finds application as a reagent in organic synthesis and in the production of rubber.[1] While one source briefly alludes to a potential antiviral activity against the influenza virus by inhibiting the viral nucleoprotein, extensive searches for detailed experimental protocols or further data to support this claim have been unsuccessful. The mainstream antiviral research and clinical guidelines do not list this compound-sodium as a recognized therapeutic agent.[3][4][5][6][7]
Given the absence of documented use in standard molecular biology workflows such as PCR, DNA sequencing, Western blotting, or routine cell-based assays, the development of detailed application notes and protocols for researchers, as requested, is not feasible at this time. The scientific literature does not provide the necessary quantitative data or established methodologies for its use in these contexts.
Chemical and Physical Properties of this compound-sodium
To provide a comprehensive overview for researchers who may encounter this compound, its key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | Sodium Isopropyl Xanthate | [2][8] |
| Synonyms | This compound-sodium, SIPX | [2] |
| CAS Number | 140-93-2 | [1][9] |
| Molecular Formula | C4H7NaOS2 | [8][9] |
| Molecular Weight | 158.22 g/mol | [9] |
| Appearance | Light yellow to greyish-yellow powder or pellets | [10][11] |
| Solubility | Soluble in water | [1][8] |
| Purity (typical) | ≥90% | [9][11] |
Primary Industrial Applications
The established applications of this compound-sodium are detailed below, highlighting its role outside the realm of molecular biology.
| Application Area | Description |
| Mineral Flotation | Acts as a collector for sulfide minerals, particularly for copper and gold ores, in alkaline flotation circuits.[2][12] |
| Chemical Synthesis | Used as a reagent in various organic synthesis processes.[1] |
| Rubber Industry | Employed as a rubber curing agent and sulfidation promoter.[2][11] |
| Agriculture | Has been used in some formulations as an herbicide.[11] |
Logical Workflow for Compound Identification and Application Screening
The process undertaken to determine the applicability of this compound-sodium in molecular biology is outlined in the diagram below. This workflow illustrates the systematic approach to identifying a compound and searching for its relevance in a specific scientific field.
Caption: Workflow for investigating the applications of this compound-sodium.
References
- 1. CAS 140-93-2: Sodium isopropyl xanthate | CymitQuimica [cymitquimica.com]
- 2. Sodium Isopropyl Xanthate (SIPX) - Jam Group Company [jamgroupco.com]
- 3. The Use of Antiviral Drugs for Influenza: Recommended Guidelines for Practitioners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gov.uk [gov.uk]
- 5. Prophylaxis and treatment of influenza: options, antiviral susceptibility, and existing recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDC and PHE recommendations for the antiviral treatment and prophylaxis of influenza [pneumon.org]
- 7. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 8. nbinno.com [nbinno.com]
- 9. chemscene.com [chemscene.com]
- 10. tnjchem.com [tnjchem.com]
- 11. nbinno.com [nbinno.com]
- 12. camachem.com [camachem.com]
Application Note 1: Naproxen Sodium in Alzheimer's Disease Research
It appears that "Proxan-sodium" is likely a misspelling of Naproxen Sodium , a common non-steroidal anti-inflammatory drug (NSAID). Extensive research has been conducted on Naproxen Sodium and other sodium compounds for their potential applications in neuroscience. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of these compounds in neuroscience research, with a focus on Alzheimer's disease, stroke, and Parkinson's disease.
Background: Neuroinflammation is a key pathological feature of Alzheimer's disease (AD). As an NSAID, Naproxen Sodium's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade. Research has explored its potential to mitigate neuroinflammation and impact the progression of AD.
Key Application: Investigation of the efficacy of Naproxen Sodium in slowing the progression of presymptomatic Alzheimer's disease.
Experimental Synopsis: The Investigation of Naproxen Treatment Effects in Pre-symptomatic Alzheimer's Disease (INTREPAD) trial was a two-year, double-masked, placebo-controlled study. It enrolled 195 cognitively intact individuals with a family history of AD.[1][2][3] Participants were randomized to receive either Naproxen Sodium (220 mg twice daily) or a placebo.[1][2][3] The primary outcome was the rate of change in a multimodal composite presymptomatic Alzheimer Progression Score (APS).[2][3]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Drug | Naproxen Sodium | [1][2][3] |
| Dosage | 220 mg twice daily | [1][2][3] |
| Study Duration | 2 years | [1][2][3] |
| Participant Cohort | 195 individuals with a family history of AD | [1][2][3] |
| Mean Age of Participants | 63 years | [1][2][3] |
| Primary Outcome | Rate of change in Alzheimer Progression Score (APS) | [2][3] |
| APS Rate of Change (Combined Groups) | +0.102 points/year | [2][3] |
| Treatment-related Rate Ratio | 1.16 (95% CI: 0.64–1.96) | [2][3] |
Conclusion of the Study: Sustained treatment with Naproxen Sodium at 220 mg twice daily did not slow the progression of presymptomatic AD and was associated with an increase in adverse health effects.[1][2][3]
Experimental Protocol: INTREPAD Clinical Trial
-
Participant Selection:
-
Enroll 195 elderly individuals (mean age 63) with a positive family history of Alzheimer's disease.
-
Screen participants to exclude any existing cognitive disorders.
-
-
Randomization and Blinding:
-
Randomize participants in a 1:1 ratio to receive either Naproxen Sodium (220 mg) or an identical-appearing placebo.
-
Maintain a double-masked protocol where neither the participants nor the investigators know the treatment assignment.
-
-
Dosing Regimen:
-
Administer one tablet (Naproxen Sodium 220 mg or placebo) twice daily with meals.
-
-
Assessments:
-
Conduct multimodal imaging, neurosensory evaluations, cognitive tests, and cerebrospinal fluid (CSF) biomarker analysis at baseline, 3 months, 12 months, and 24 months.
-
The primary endpoint is the rate of change in the Alzheimer Progression Score (APS).
-
-
Data Analysis:
-
Perform a modified intent-to-treat analysis on participants who completed at least one follow-up examination.
-
Compare the rate of change in the APS between the Naproxen Sodium and placebo groups.
-
Signaling Pathway: Naproxen Sodium's Anti-inflammatory Mechanism
Caption: Naproxen Sodium inhibits COX enzymes, reducing prostaglandin synthesis and neuroinflammation.
Application Note 2: Sodium Valproate in Stroke Research
Background: Sodium Valproate, a histone deacetylase (HDAC) inhibitor, has been investigated for its neuroprotective effects. A variant in the HDAC9 gene is associated with a risk of large artery stroke, suggesting that HDAC inhibition could be a therapeutic strategy.
Key Application: Investigating the association between Sodium Valproate therapy after an ischemic stroke or transient ischemic attack (TIA) and the risk of recurrent stroke.
Experimental Synopsis: A study analyzed electronic health records of 11,949 patients with a confirmed ischemic event. The rate of recurrent stroke was compared between patients taking Sodium Valproate and those on other antiepileptic drugs or no antiepileptic drugs.[4]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Drug | Sodium Valproate | [4] |
| Patient Cohort | 11,949 patients with a prior ischemic event | [4] |
| Comparison Groups | Patients on Sodium Valproate vs. other antiepileptics | [4] |
| Recurrent Stroke Rate (Sodium Valproate) | 17 of 168 patients | [4] |
| Recurrent Stroke Rate (Other Antiepileptics) | 105 of 530 patients | [4] |
| Hazard Ratio for Recurrent Stroke (vs. other antiepileptics) | 0.44 (95% CI: 0.3-0.7) | [4] |
| Hazard Ratio for Recurrent Stroke (vs. no antiepileptics) | 0.47 (95% CI: 0.29-0.77) | [4] |
Conclusion of the Study: Sodium Valproate was associated with a reduced risk of recurrent stroke after an initial ischemic event.[4]
Experimental Protocol: Retrospective Cohort Study
-
Data Source:
-
Utilize a large electronic health records database (e.g., Clinical Practice Research Datalink).
-
-
Study Population:
-
Identify a cohort of patients with a confirmed diagnosis of ischemic stroke or TIA.
-
-
Exposure Definition:
-
Categorize patients based on their prescription records for antiepileptic drugs, specifically identifying those taking Sodium Valproate.
-
-
Outcome Measurement:
-
Identify incident cases of recurrent ischemic stroke within the cohort.
-
-
Statistical Analysis:
-
Use Cox proportional hazards regression to calculate the hazard ratio for recurrent stroke, comparing patients taking Sodium Valproate to those on other antiepileptic drugs and those not on any antiepileptic medication.
-
Adjust for potential confounding variables such as age, sex, and comorbidities.
-
Logical Relationship: Sodium Valproate and Stroke Risk Reduction
References
- 1. INTREPAD: A randomized trial of naproxen to slow progress of presymptomatic Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INTREPAD: A randomized trial of naproxen to slow progress of presymptomatic Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium Valproate, a Histone Deacetylase Inhibitor, Is Associated With Reduced Stroke Risk After Previous Ischemic Stroke or Transient Ischemic Attack - PubMed [pubmed.ncbi.nlm.nih.gov]
Proxan-Sodium Formulation for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proxan-sodium is a chemical compound with limited publicly available data regarding its application in in vivo animal studies for therapeutic purposes. While information on its chemical properties and acute toxicity exists, detailed protocols for its formulation for oral or parenteral administration in preclinical research are scarce. This document aims to provide a comprehensive overview of the known characteristics of this compound-sodium and presents generalized protocols for the formulation and administration of water-soluble sodium salt compounds for in vivo animal studies. These protocols are based on standard laboratory practices and should be adapted and validated for the specific research context.
This compound-Sodium: Known Properties and Toxicity
This compound-sodium, also known as sodium isopropyl xanthate, is a light-yellow crystalline powder soluble in water.[1] Its primary applications are in the mining industry as a flotation agent and in agriculture as a herbicide.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C4H7NaOS2 | [2] |
| Molecular Weight | 158.22 g/mol | [3] |
| Appearance | Light-yellow crystals | [1] |
| Solubility | Soluble in water | [1] |
Toxicological Data
The available toxicological data for this compound-sodium primarily focuses on its acute toxicity. It is classified as harmful if swallowed and causes skin irritation.[3][4]
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 800 mg/kg | [1] |
| Rat | Oral | 1250 mg/kg | [4] |
| Rabbit | Dermal | <1000 mg/kg (read-across from sodium ethyl xanthate) | [4] |
Note: LD50 refers to the lethal dose at which 50% of the test subjects die. These values indicate moderate acute toxicity.
General Protocols for Formulation of Water-Soluble Sodium Salts for In Vivo Studies
The following are generalized protocols for the formulation of a water-soluble sodium salt, like this compound-sodium, for common administration routes in rodent studies. These are hypothetical protocols and must be optimized and validated for this compound-sodium specifically.
Oral Gavage Formulation
Oral gavage is a common method for administering precise doses of a compound directly into the stomach of an animal.
Objective: To prepare a homogenous and stable solution or suspension for oral administration.
Materials:
-
This compound-sodium
-
Vehicle (e.g., sterile water, saline, 0.5% methylcellulose in water)
-
Sterile glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
pH meter and adjustment solutions (e.g., sterile HCl, NaOH)
-
Analytical balance
-
Sterile storage vials
Protocol:
-
Determine the appropriate vehicle. For water-soluble compounds like this compound-sodium, sterile water or saline are common choices. For compounds with limited stability in simple aqueous solutions, a suspending agent like methylcellulose may be necessary.
-
Calculate the required amount of this compound-sodium and vehicle based on the desired final concentration and the total volume needed for the study.
-
Weigh the this compound-sodium accurately using an analytical balance.
-
Add the this compound-sodium to the vehicle in a sterile beaker with a magnetic stir bar.
-
Stir the mixture on a magnetic stirrer until the compound is completely dissolved or a uniform suspension is achieved. Gentle heating may be applied if necessary, but the thermal stability of this compound-sodium must be considered.
-
Measure the pH of the formulation. If necessary, adjust the pH to a physiologically compatible range (typically pH 6.5-7.5) using sterile HCl or NaOH.
-
Visually inspect the formulation for any particulates or signs of degradation.
-
Transfer the formulation to sterile storage vials.
-
Store the formulation appropriately. Based on its stability, it may be stored at room temperature, refrigerated (2-8°C), or frozen. A stability study should be conducted to determine the appropriate storage conditions and shelf-life.
Parenteral (Intravenous) Formulation
Parenteral administration, particularly intravenous (IV) injection, delivers the compound directly into the bloodstream. This requires stringent control over sterility and formulation composition.
Objective: To prepare a sterile, isotonic, and pyrogen-free solution for intravenous administration.
Materials:
-
This compound-sodium
-
Sterile vehicle for injection (e.g., sterile saline, 5% dextrose in water)
-
Sterile glassware
-
Magnetic stirrer and stir bar
-
pH meter and sterile adjustment solutions
-
Analytical balance
-
Sterile syringe filters (0.22 µm)
-
Sterile, pyrogen-free vials
Protocol:
-
Select a sterile, isotonic vehicle suitable for intravenous injection.
-
Perform all formulation steps in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
-
Calculate and weigh the required amount of this compound-sodium.
-
Dissolve the this compound-sodium in the sterile vehicle.
-
Check and adjust the pH to a physiological range (typically pH 7.0-7.4).
-
Filter the solution through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial to remove any potential microbial contamination.
-
Visually inspect the final formulation for clarity and absence of particulates.
-
Store the sterile formulation under appropriate conditions, typically refrigerated, until use. The stability of the sterile formulation should be determined.
Experimental Workflow and Data Visualization
Generalized In Vivo Study Workflow
The following diagram illustrates a typical workflow for an in vivo animal study involving the administration of a test compound.
Caption: Generalized workflow for an in vivo animal study.
General Drug Disposition Pathway
This diagram illustrates the general physiological processes a compound undergoes after administration.
References
Application Notes and Protocols for Proxan-Sodium Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxan-sodium, also known as Sodium Isopropyl Xanthate (SIPX), is a chemical compound widely utilized as a flotation reagent in the mining industry for the separation of sulfide minerals.[1][2][3] It also finds applications as an herbicide, a rubber curing agent, and in other chemical synthesis processes.[1][4] The stability of this compound-sodium, particularly in its aqueous solution form, is a critical factor for its effective use and for ensuring safety in a laboratory or industrial setting. These application notes provide a detailed overview of the recommended storage conditions, preparation protocols, and stability considerations for this compound-sodium solutions.
Recommended Storage Conditions
The proper storage of this compound-sodium, both in its solid form and as an aqueous solution, is crucial to maintain its efficacy and prevent hazardous decomposition.
This compound-Sodium Solid
This compound-sodium is a light-yellow crystalline solid that is deliquescent and soluble in water.[1][4] To ensure its stability, the solid form should be stored according to the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C or a cool, dry place not exceeding 32°C.[1][4][5] | To minimize thermal decomposition and maintain stability. |
| Atmosphere | Store in a dry, well-ventilated area.[6][7] | This compound-sodium is sensitive to moisture, which can cause hydrolysis.[3] |
| Container | Tightly sealed, original container.[6][7] | Prevents exposure to moisture and atmospheric contaminants. |
| Light Exposure | Protect from direct sunlight.[2][5][6] | To prevent light-induced degradation. |
| Incompatibilities | Store away from oxidizing materials, strong acids, and strong bases.[5] | To avoid hazardous chemical reactions. |
| Shelf Life | Use within six to 24 months of the packaging date, as specified by the manufacturer.[2][6] | To ensure optimal performance. |
This compound-Sodium Aqueous Solutions
Aqueous solutions of this compound-sodium are convenient for dosing but are significantly less stable than the solid form.
| Parameter | Recommendation | Rationale |
| Concentration | Typically prepared at 3% to 10% by weight in water.[1][3] | This concentration range is commonly used in its applications. |
| Storage Duration | No longer than 3 days. [1][3][4] | To minimize decomposition into carbon disulfide. |
| Temperature | Store in a cool place. | To slow the rate of decomposition. |
| pH | Maintain an alkaline pH. | Decomposition is accelerated in acidic conditions.[1][3] |
| Ventilation | The headspace of the storage vessel should be well-ventilated.[3] | To prevent the accumulation of flammable and toxic carbon disulfide vapor.[3][5] |
| Container | Store in a clearly labeled, sealed container. | To prevent contamination and accidental misuse. |
Experimental Protocols
Preparation of a 10% (w/w) this compound-Sodium Aqueous Solution
This protocol describes the preparation of a 10% (by weight) aqueous solution of this compound-sodium.
Materials:
-
This compound-sodium solid (pellets or powder)
-
Distilled or deionized water
-
A clean glass beaker or flask
-
A magnetic stirrer and stir bar or a glass stirring rod
-
A weighing balance
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Don appropriate PPE before handling the chemical.
-
Weigh the desired amount of this compound-sodium solid. For example, to prepare 100 g of a 10% solution, weigh 10 g of this compound-sodium.
-
Measure the required amount of water. For a 10% w/w solution, this would be 90 g (90 mL) of water.
-
In a well-ventilated area, slowly add the this compound-sodium solid to the water while stirring. Avoid creating dust if using the powder form.[3]
-
Continue stirring until the solid is completely dissolved. This compound-sodium is highly soluble in water.[2]
-
Label the container with the chemical name, concentration, preparation date, and a "use by" date (not exceeding 3 days from preparation).
-
Store the solution in a cool, well-ventilated area.
Stability and Degradation
The primary concern with the storage of this compound-sodium solutions is their decomposition.
Degradation Pathway
This compound-sodium in aqueous solutions, especially under acidic conditions or over time, hydrolyzes to form carbon disulfide and isopropyl alcohol.[1][3] This decomposition is the main reason for the limited shelf life of the solutions.
Caption: Decomposition of this compound-sodium in aqueous solution.
Assessing Solution Stability (General Guidance)
A potential experimental workflow could be:
-
Prepare the this compound-sodium solution as described above.
-
Divide the solution into several aliquots and store them under the desired conditions (e.g., different temperatures, pH levels).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each aliquot.
-
Analyze the samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound-sodium.
-
Plot the concentration of this compound-sodium as a function of time for each storage condition to determine the rate of degradation.
Workflow for Preparation and Handling of this compound-Sodium Solutions
The following diagram outlines the key steps and considerations for the safe preparation and use of this compound-sodium solutions.
Caption: Workflow for preparing and handling this compound-sodium solutions.
References
Application Notes and Protocols for Proxan-Sodium Handling
These notes provide essential safety information, handling procedures, and emergency protocols for Proxan-sodium (also known as Sodium Isopropylxanthate), intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Chemical and Physical Properties
This compound-sodium is a light-yellow to grey-yellow powder or pellet with a pungent odor.[1] It is soluble in water.[1][2]
| Property | Value | Source |
| CAS Number | 140-93-2 | [2][3] |
| Molecular Formula | C4H7NaOS2 | [2][4] |
| Molecular Weight | 158.22 g/mol | [2][3][4] |
| Form | White to yellowish powder | [2] |
| Odor | Mild disagreeable odor | [2][5] |
| Solubility in Water | Complete | [2] |
| Storage Temperature | 2-8°C | [2] |
Hazard Identification and Safety Data
This compound-sodium is classified as harmful if swallowed, causes skin irritation, and is toxic to aquatic life with long-lasting effects.[3][6][7]
GHS Hazard Statements:
| Hazard Data | Value | Source |
| Acute Oral LD50 (Rats) | 800 mg/kg | [2] |
| Probable Oral Lethal Dose (Human) | 50-500 mg/kg | [3][6][7] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound-sodium to minimize exposure risk.
| PPE Type | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [3][6] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves that have been inspected prior to use. | [3][6] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | [6] |
Experimental Protocols
Protocol 1: Safe Weighing and Preparation of this compound-Sodium Solutions
This protocol outlines the procedure for safely weighing this compound-sodium powder and preparing an aqueous solution.
Materials:
-
This compound-sodium solid
-
Enclosed analytical balance or a balance within a fume hood
-
Spatula
-
Weighing paper or boat
-
Beaker and magnetic stir bar
-
Stir plate
-
Appropriate solvent (e.g., deionized water)
-
Wash bottle with solvent
-
Appropriate PPE (see Section 3)
Procedure:
-
Preparation: Don all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Ensure the work area, either a fume hood or a designated area with local exhaust ventilation, is clean and uncluttered.[1]
-
Weighing:
-
Tare the analytical balance with the weighing boat.
-
Carefully transfer the desired amount of this compound-sodium powder to the weighing boat using a clean spatula.
-
Minimize dust generation during transfer.[1]
-
Record the exact weight.
-
-
Dissolution:
-
Place a beaker containing the appropriate volume of solvent and a magnetic stir bar on a stir plate.
-
Carefully add the weighed this compound-sodium to the solvent.
-
Rinse the weighing boat with a small amount of solvent and add the rinsing to the beaker to ensure a complete transfer.
-
Turn on the stirrer and allow the solid to dissolve completely. Aqueous solutions are typically prepared at a concentration of 3-10% by weight.[2]
-
-
Storage of Solution: this compound-sodium solutions should be used promptly. It is recommended that solutions are not stored for longer than three days due to the potential for decomposition and formation of carbon disulphide.[2]
-
Waste Disposal: Dispose of any contaminated weighing paper, gloves, and other disposable materials in a designated chemical waste container.
-
Decontamination: Clean the spatula, beaker, and stir bar thoroughly. Wash hands and any exposed skin with soap and water after completing the procedure.[3]
Caption: Workflow for weighing and dissolving this compound-sodium.
Protocol 2: Handling and Storage of this compound-Sodium
This protocol provides guidelines for the safe handling and storage of this compound-sodium containers.
Handling:
-
Avoid all personal contact, including inhalation of dust.[8]
-
Use with adequate ventilation and minimize dust generation.[1]
-
Do not eat, drink, or smoke when using this product.[3][6][7]
-
Keep containers tightly closed when not in use.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Store away from incompatible substances and foodstuff containers.[1][3]
-
Do not store in direct sunlight.[1]
-
This compound-sodium is deliquescent and decomposes at 150°C.[2]
Emergency Procedures
First Aid Measures
Immediate first aid is critical in case of exposure to this compound-sodium.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [3][6][7] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help. | [3][6][7] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor. | [3][6][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [3][6] |
Caption: Decision-making workflow for first aid response.
Spill and Disposal Procedures
Spill Response:
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3][7]
-
Personal Protection: Wear appropriate personal protective equipment, including chemical impermeable gloves, safety goggles, and a respirator if necessary.[3][7]
-
Cleanup:
Disposal:
-
Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3][6]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[3]
-
Contaminated packaging can be triply rinsed and offered for recycling or reconditioning.[3]
References
- 1. tnjchem.com [tnjchem.com]
- 2. This compound sodium | 140-93-2 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium isopropyl xanthate - Hazardous Agents | Haz-Map [haz-map.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Proxan-sodium: Application Notes and Protocols for Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Putative Mechanism of Action in Protein-Protein Interactions
While the precise mechanism is still under investigation, it is hypothesized that Proxan-sodium may modulate protein-protein interactions through one or more of the following mechanisms:
-
Allosteric Modulation: this compound-sodium may bind to allosteric sites on a target protein, inducing conformational changes that either enhance or inhibit its interaction with a binding partner.
-
Interface Disruption: The compound might directly interact with residues at the protein-protein interface, sterically hindering the binding of the two proteins.
-
Modulation of Post-Translational Modifications: this compound-sodium could influence the enzymes responsible for post-translational modifications (e.g., phosphorylation, ubiquitination) that are critical for specific protein interactions.
Further research is necessary to fully elucidate the molecular basis of this compound-sodium's effects on PPIs.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effect of this compound-sodium on specific protein-protein interactions.
Co-Immunoprecipitation (Co-IP) Assay to Assess PPI Modulation
This protocol outlines the steps to determine if this compound-sodium disrupts or enhances the interaction between two proteins of interest (Protein A and Protein B).
Materials:
-
Cells expressing tagged Protein A and Protein B
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against the tag on Protein A
-
Protein A/G magnetic beads
-
This compound-sodium stock solution (in an appropriate solvent, e.g., DMSO or water)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with varying concentrations of this compound-sodium (e.g., 1, 10, 100 µM) or vehicle control for a predetermined time.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the antibody against the tag on Protein A.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washes: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against Protein A and Protein B. A change in the amount of co-precipitated Protein B in the presence of this compound-sodium indicates modulation of the interaction.
Surface Plasmon Resonance (SPR) for Quantitative Analysis
SPR can be used to quantitatively measure the effect of this compound-sodium on the binding affinity and kinetics of a PPI.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant Protein A and Protein B
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
This compound-sodium solutions at various concentrations
-
Regeneration solution
Procedure:
-
Immobilization: Immobilize purified Protein A onto the sensor chip surface.
-
Binding Analysis:
-
Flow a series of concentrations of purified Protein B over the chip surface to measure the baseline interaction.
-
In subsequent runs, pre-incubate Protein B with different concentrations of this compound-sodium before flowing it over the chip.
-
-
Data Acquisition: Record the sensorgrams for each run.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). Compare these parameters in the presence and absence of this compound-sodium.
Data Presentation
The quantitative data obtained from experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound-sodium on Protein A-Protein B Interaction as Determined by Co-IP
| This compound-sodium Conc. (µM) | Relative Amount of Co-IP'd Protein B (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.42 |
| 100 | 0.15 |
Table 2: Kinetic Parameters of Protein A-Protein B Interaction in the Presence of this compound-sodium Determined by SPR
| This compound-sodium Conc. (µM) | ka (1/Ms) | kd (1/s) | KD (M) |
| 0 (Vehicle) | 1.5 x 10^5 | 2.0 x 10^-3 | 1.3 x 10^-8 |
| 10 | 1.2 x 10^5 | 5.0 x 10^-3 | 4.2 x 10^-8 |
| 50 | 0.8 x 10^5 | 9.5 x 10^-3 | 1.2 x 10^-7 |
Visualizations
Diagrams illustrating experimental workflows and signaling pathways can aid in understanding the experimental design and biological context.
Caption: Workflow for Co-Immunoprecipitation Experiment.
Caption: Hypothetical Signaling Pathway Modulation.
Conclusion
This compound-sodium presents a novel chemical tool for the investigation of protein-protein interactions. The protocols and guidelines provided here offer a starting point for researchers to explore its potential in their specific systems of interest. As with any new methodology, careful optimization and validation are essential for obtaining robust and reproducible results. Further studies are warranted to fully characterize its mechanism of action and expand its applications in chemical biology and drug discovery.
References
Proxan-Sodium (Sodium Isopropyl Xanthate): Absence of Evidence in High-Throughput Screening Assays
Despite a comprehensive review of scientific literature and chemical databases, there is currently no evidence to suggest that Proxan-sodium (also known as Sodium Isopropyl Xanthate) is utilized in high-throughput screening (HTS) assays for drug discovery or related biological research. The primary applications of this compound are firmly established in the mining industry as a flotation agent for the separation of sulfide minerals, in agriculture as an herbicide, and as a reagent in various chemical syntheses.
This compound-sodium, with the chemical formula C₄H₇NaOS₂, is a yellowish powder soluble in water.[1] Its synthesis typically involves the reaction of isopropyl alcohol with carbon disulfide in the presence of a strong base. While some xanthate derivatives have been explored for potential biological activities, including cytotoxic effects against cancer cell lines, these studies do not extend to this compound-sodium within the context of large-scale screening campaigns.[2][3]
The core requirements of the user's request—detailed application notes, experimental protocols, quantitative data from HTS assays, and associated signaling pathway diagrams—cannot be fulfilled due to the lack of publicly available information on the use of this compound-sodium in this specific scientific domain. Searches for its application under various synonyms, including Sodium Isopropyl Xanthate and Sodium O-isopropyl dithiocarbonate, yielded no relevant results in the context of HTS.
Established Applications of this compound-Sodium
The well-documented uses of this compound-sodium are detailed in the following table, summarizing its primary industrial applications.
| Industrial Application | Function | Relevant Properties |
| Mining | Flotation collector for sulfide ores (e.g., copper, lead, zinc)[1][4][5][6] | Selectively adsorbs onto the surface of sulfide minerals, rendering them hydrophobic for separation. |
| Agriculture | Herbicide[1][4][6] | Exhibits phytotoxicity to certain plant species. |
| Chemical Synthesis | Intermediate and reagent[4][6][7] | Used in the production of other organic compounds. |
| Rubber Industry | Vulcanization accelerator[7] | Aids in the cross-linking of polymer chains. |
Hypothetical High-Throughput Screening Workflow
While no specific HTS protocols for this compound-sodium exist, a general workflow for screening a novel compound is presented below for illustrative purposes. This diagram outlines the logical steps that would be taken if a compound like this compound-sodium were to be evaluated for biological activity in a high-throughput setting.
References
- 1. This compound sodium CAS#: 140-93-2 [m.chemicalbook.com]
- 2. Antitumoral activity of a xanthate compound. I. Cytotoxicity studies with neoplastic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound-sodium | 140-93-2 | >98% [smolecule.com]
- 5. nasaco.ch [nasaco.ch]
- 6. This compound sodium | 140-93-2 [chemicalbook.com]
- 7. Sodium Isopropyl Xanthate Supplier | 140-93-2 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
Troubleshooting & Optimization
Troubleshooting Proxan-sodium experiment variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proxan-sodium (also known as sodium isopropyl xanthate). The information is presented in a question-and-answer format to address specific issues that may arise during experimentation, with a focus on understanding and mitigating variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound-sodium and what are its primary applications?
This compound-sodium (Sodium Isopropyl Xanthate, SIPX) is an organosulfur compound with the chemical formula C₄H₇NaOS₂.[1] It is primarily used in the mining industry as a flotation agent for the separation of sulfide minerals.[2] Additionally, it has applications as an herbicide, a rubber curing agent, and a pesticide.[1] While not a common therapeutic agent itself, it is used in the chemical synthesis of some pharmaceuticals, and related xanthate compounds have been investigated for their cytotoxic effects against cancer cell lines.[3]
Q2: What are the main safety concerns when working with this compound-sodium in a laboratory setting?
This compound-sodium is classified as harmful if swallowed and causes skin irritation.[4] It is also toxic to aquatic life with long-lasting effects.[5] A primary hazard is its instability in the presence of moisture and acids, which leads to the decomposition and release of highly flammable and toxic carbon disulfide (CS₂) vapor.[1][6] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be worn, and the compound should be handled in a well-ventilated area.[4]
Q3: My experimental results with this compound-sodium are highly variable. What are the most likely causes?
The most significant source of variability in this compound-sodium experiments is its chemical instability in aqueous solutions.[7] this compound-sodium hydrolyzes, especially under neutral to acidic conditions, into isopropanol and carbon disulfide.[8][9] This degradation is dependent on the pH, temperature, and storage time of the solution.[2][6] Therefore, inconsistencies in buffer preparation, incubation times, and temperature can lead to different concentrations of the active compound and its degradation products, resulting in high variability.
Q4: I've observed a decrease in the pH of my cell culture medium after adding this compound-sodium. Why is this happening?
A decrease in the pH of the cell culture medium upon the addition of this compound-sodium can be an indicator of cellular stress and death.[10] As cells undergo apoptosis or necrosis, they can release acidic molecules into the medium. Additionally, the cellular metabolism of this compound-sodium or its degradation products could contribute to changes in the extracellular pH.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Results
Symptoms:
-
High standard deviations between replicate wells in a cytotoxicity assay.
-
Poor reproducibility of IC50 values between experiments.
-
Unexpectedly low or high levels of cell death.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound-sodium Degradation | Prepare fresh stock solutions of this compound-sodium in an appropriate solvent (e.g., DMSO) for each experiment. Dilute to the final working concentration in your aqueous buffer or cell culture medium immediately before use. Minimize the time between dilution and addition to cells. |
| pH Instability of Medium | Ensure your cell culture medium is properly buffered. Use a medium containing a robust buffering system like HEPES, in addition to bicarbonate, especially for long-term experiments. Monitor the pH of your medium throughout the experiment. |
| Interaction with Serum Proteins | Components of fetal bovine serum (FBS) can interact with and potentially degrade this compound-sodium. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cells can tolerate it. |
| Assay Interference | As a sulfur-containing compound, this compound-sodium or its degradation products may interfere with certain viability assays (e.g., MTT, MTS) through chemical reactivity.[11] Include appropriate controls, such as this compound-sodium in medium without cells, to check for direct effects on the assay reagents. Consider using an orthogonal assay to confirm your results (e.g., a dye-exclusion method like Trypan Blue if you are using a metabolic assay). |
Issue 2: Precipitation in Stock Solutions or Culture Medium
Symptoms:
-
Visible particulate matter in your this compound-sodium stock solution.
-
Cloudiness or precipitation in the cell culture wells after the addition of this compound-sodium.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Solubility | Although this compound-sodium is soluble in water, its degradation products may be less soluble. Ensure your stock solution in solvent (e.g., DMSO) is fully dissolved before further dilution. |
| Supersaturation | When diluting from a high-concentration stock in an organic solvent to an aqueous medium, the compound can sometimes precipitate. Increase the mixing energy (vortexing) during dilution and consider a serial dilution approach. |
| Interaction with Medium Components | Salts or other components in the cell culture medium could be reacting with this compound-sodium to form insoluble complexes. Test the solubility of this compound-sodium in your specific medium at the desired concentration before proceeding with cell-based experiments. |
Quantitative Data
The following tables summarize key quantitative data related to the toxicity of this compound-sodium.
Table 1: Animal Toxicity Data for Sodium Isopropyl Xanthate
| Parameter | Species | Value | Reference(s) |
| Oral LD50 | Rat | 800 - 1250 mg/kg bw | [12] |
| Dermal LD50 | Rabbit | <1000 mg/kg bw | |
| 96-hour LC50 | Rainbow Trout | 2 - 13 ppm | [5] |
Table 2: In Vitro Cytotoxicity of a Related Xanthate Compound (D 609)
| Cell Line | Tumor Type | IC50 (µg/mL) | Reference(s) |
| L1210 | Murine Leukemia | ~ 1.5 | [3] |
| S180 | Murine Sarcoma | ~ 2.0 | [3] |
| HT-29 | Human Colon Carcinoma | ~ 2.5 | [3] |
| U-138 MG | Human Glioblastoma | ~ 2.0 | [3] |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assessment using a Metabolic Assay (e.g., MTT)
This protocol provides a general framework for assessing the cytotoxicity of this compound-sodium. It is essential to optimize parameters such as cell seeding density and incubation time for your specific cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound-sodium
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound-sodium (e.g., 100 mM) in anhydrous DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound-sodium stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound-sodium.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound-sodium concentration) and untreated control wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the log of the this compound-sodium concentration to determine the IC50 value.
-
Visualizations
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound-sodium.
Caption: A potential signaling pathway for this compound-sodium-induced cytotoxicity.
References
- 1. Sodium isopropyl xanthate - Hazardous Agents | Haz-Map [haz-map.com]
- 2. nasaco.ch [nasaco.ch]
- 3. Antitumoral activity of a xanthate compound. I. Cytotoxicity studies with neoplastic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rshq.qld.gov.au [rshq.qld.gov.au]
- 7. Making waves: Xanthates on the radar – Environmental risks and water quality impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. camachem.com [camachem.com]
- 9. resolutionmineeis.us [resolutionmineeis.us]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Natural product as a lead for impairing mitochondrial respiration in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Proxan-sodium concentration for maximum effect
Technical Support Center: Proxan-sodium
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound-sodium. For optimal results, please consult the detailed protocols and data tables provided.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound-sodium in a new cell line?
For most cell lines, a starting concentration in the range of 10-50 µM is recommended. However, the optimal concentration is highly cell-type dependent. We advise performing a dose-response experiment to determine the IC50 value for your specific model system.
Q2: My this compound-sodium solution appears cloudy. Is it still usable?
This compound-sodium is highly soluble in aqueous solutions. A cloudy or precipitated solution may indicate that the solubility limit has been exceeded or that the compound has degraded. We do not recommend using a solution that is not fully dissolved. Please refer to the "Protocol for Reconstitution" for proper handling instructions.
Q3: How long should I incubate my cells with this compound-sodium to observe a significant effect?
The incubation time required to observe a significant effect will vary depending on the endpoint being measured. For signaling pathway inhibition, effects can often be observed within 2-6 hours. For assays measuring downstream functional outcomes, such as cell viability or proliferation, a longer incubation of 24-72 hours is typically necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at expected concentrations. | 1. Cell Line Insensitivity: The target pathway may not be active or critical in your chosen cell line.2. Incorrect Drug Preparation: The compound may have been improperly dissolved or stored.3. Insufficient Incubation Time: The experimental endpoint may require a longer duration to manifest. | 1. Confirm Target Expression: Verify the expression and activity of the target protein in your cell line via Western Blot or a similar method.2. Prepare Fresh Solution: Reconstitute a fresh vial of this compound-sodium according to the recommended protocol.3. Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period. |
| High variability between experimental replicates. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells.2. Inconsistent Drug Addition: Pipetting errors leading to varied final concentrations.3. Edge Effects in Plates: Evaporation from wells on the perimeter of multi-well plates. | 1. Optimize Seeding Protocol: Ensure a single-cell suspension and careful mixing before plating.2. Use a Master Mix: Prepare a master mix of the drug-containing medium to add to all treatment wells.3. Proper Plate Incubation: Fill perimeter wells with sterile PBS or media and avoid using them for data collection. |
| Unexpected cytotoxicity at low concentrations. | 1. Solvent Toxicity: The solvent used for reconstitution (e.g., DMSO) may be at a toxic concentration.2. Contamination: The cell culture or drug stock may be contaminated.3. Off-Target Effects: The cell line may be particularly sensitive to off-target effects of the compound. | 1. Solvent Control: Ensure the final solvent concentration in all wells (including controls) is consistent and below 0.1%.2. Check for Contamination: Test for mycoplasma and other common cell culture contaminants.3. Lower Concentration Range: Test a lower range of concentrations to identify a non-toxic working window. |
Experimental Data
Table 1: Dose-Response of this compound-sodium on Cell Viability
The following table summarizes the IC50 values of this compound-sodium across various cancer cell lines after a 48-hour incubation period. Cell viability was assessed using a standard MTT assay.
| Cell Line | IC50 (µM) | 95% Confidence Interval |
| MCF-7 | 25.3 | 22.1 - 28.5 |
| A549 | 42.1 | 38.9 - 45.3 |
| HeLa | 18.9 | 16.7 - 21.1 |
| PC-3 | 65.7 | 61.2 - 70.2 |
Experimental Protocols
Protocol 1: Dose-Response Curve Generation for IC50 Determination
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound-sodium in culture medium. The concentration range should span from at least two orders of magnitude above and below the expected IC50. Include a vehicle-only control.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions to the corresponding wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) under standard cell culture conditions.
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT or resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-only control (100% viability) and plot the results as percent viability versus log concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Diagrams
Proxan-Sodium (Sodium Isopropyl Xanthate) Technical Support Center
Welcome to the technical support center for Proxan-sodium, also known as Sodium Isopropyl Xanthate (SIPX). This resource is designed for researchers, scientists, and professionals who handle this compound-sodium in experimental and laboratory settings. Here you will find answers to frequently asked questions and troubleshooting guides related to its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound-sodium and what are its key properties?
This compound-sodium (CAS No. 140-93-2) is the sodium salt of isopropylxanthic acid.[1] It typically appears as a slight yellow or grey-yellow free-flowing powder or pellets with a pungent odor.[2] It is highly soluble in water and alcohol.[3]
Table 1: Physical and Chemical Properties of this compound-Sodium
| Property | Value | Citations |
| Chemical Name | Sodium Isopropyl Xanthate | [3] |
| Synonyms | This compound-sodium, SIPX, Z-11 | [1][3] |
| CAS Number | 140-93-2 | [1][4] |
| Molecular Formula | C4H7NaOS2 | [1][4] |
| Molecular Weight | 158.22 g/mol | [1][3] |
| Appearance | White to light yellow/green powder or pellets | [2][3][5] |
| Odor | Mildly disagreeable, pungent | [2][5] |
| Solubility | Complete solubility in water | [1][3][5] |
| Decomposition Temp. | Begins to decompose at 150°C | [1][5] |
Q2: What are the optimal storage and handling conditions for this compound-sodium?
This compound-sodium is sensitive to moisture and heat. To ensure its stability, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances like acids.[2][4] The recommended storage temperature is between 2-8°C.[5] Always handle this compound-sodium in accordance with good industrial hygiene and safety practices, using adequate ventilation to minimize dust and vapor accumulation.[2]
Table 2: Recommended Storage and Handling Summary
| Condition | Recommendation | Citations |
| Temperature | 2-8°C, Keep refrigerated | [5][6] |
| Atmosphere | Store in a dry, well-ventilated place | [2][4] |
| Container | Keep container tightly closed | [2][4] |
| Light Exposure | Do not store in direct sunlight | [2] |
| Incompatibilities | Acids, moisture | [1][5][7] |
| Handling | Use with adequate ventilation, avoid dust formation | [1][2] |
Q3: How stable is this compound-sodium in aqueous solutions?
Aqueous solutions of this compound-sodium are not stable for long periods. It is recommended that solutions be stored for no longer than 3 days .[1][5][8] Decomposition in solution is accelerated by acidic conditions and leads to the formation of carbon disulfide, which has a strong, unpleasant odor.[1][5][7]
Q4: What are the primary degradation products of this compound-sodium?
The most significant and commonly cited degradation product of this compound-sodium is carbon disulfide (CS₂) .[1][5][8] This degradation occurs when this compound-sodium is exposed to moisture, acidic conditions, or high temperatures.[1][3][7] The compound evolves carbon disulfide vapor upon exposure to moisture.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound-sodium in an experimental setting.
Issue 1: A strong, unpleasant odor is detected after preparing an aqueous solution.
-
Possible Cause: This is a strong indicator of degradation. This compound-sodium decomposes in the presence of water, especially under acidic or warm conditions, to form carbon disulfide (CS₂), which has a characteristic foul smell.[1][5][7]
-
Recommended Actions:
-
Ensure your water source is neutral or slightly alkaline. This compound-sodium is more stable in alkaline circuits and decomposes in acid.[1][5]
-
Prepare fresh solutions for immediate use whenever possible.
-
If solutions must be stored, keep them in a tightly sealed container at 2-8°C for no more than three days.[1][5]
-
Work in a well-ventilated area or fume hood.[2]
-
Issue 2: Inconsistent or lower-than-expected results in flotation experiments.
-
Possible Cause: The collecting ability of this compound-sodium is compromised upon degradation. If the purity of the reagent has decreased due to improper storage or the use of aged solutions, its performance will be affected.[3] this compound-sodium is noted to be less stable than longer-chain xanthates.[3]
-
Recommended Actions:
-
Verify the storage conditions of the solid reagent. Check for signs of moisture exposure or discoloration.
-
Always use freshly prepared aqueous solutions for quantitative experiments.
-
Consider running a simple quality check, such as the UV-Vis scan described in the "Experimental Protocols" section, to assess for degradation before use.
-
Issue 3: The solid this compound-sodium powder appears clumpy, discolored, or "deliquescent".
-
Possible Cause: The material has been exposed to moisture from the air. This compound-sodium is described as deliquescent, meaning it readily absorbs moisture.[1][5] This exposure initiates the degradation process.
-
Recommended Actions:
-
Discard the compromised reagent, as its purity is no longer reliable.
-
Ensure containers are sealed immediately and tightly after use.
-
Store the reagent in a desiccator if working in a high-humidity environment.
-
References
- 1. This compound sodium | 140-93-2 [chemicalbook.com]
- 2. tnjchem.com [tnjchem.com]
- 3. longkey.com [longkey.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound sodium CAS#: 140-93-2 [m.chemicalbook.com]
- 6. fishersci.ie [fishersci.ie]
- 7. This compound-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 140-93-2,this compound sodium | lookchem [lookchem.com]
How to avoid Proxan-sodium precipitation in media
Welcome to the technical support center for Proxan-sodium. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent this compound-sodium precipitation in experimental media. The following information is based on the known chemical properties of this compound-sodium and general principles of solution chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound-sodium and what are its key solubility properties?
This compound-sodium, also known as Sodium Isopropyl Xanthate, is a pale yellow crystalline solid.[1] It is known to be readily soluble in water and also soluble in ethanol.[1][2] However, its stability and solubility can be significantly influenced by the pH of the solution.
Q2: Why is my this compound-sodium precipitating out of solution?
This compound-sodium precipitation can occur due to several factors:
-
Low pH: this compound-sodium is unstable in acidic conditions and will decompose, which can lead to the formation of insoluble byproducts.[2][3] It is more stable in alkaline solutions.[2][3]
-
Presence of Divalent Cations: Cell culture media and some buffers contain divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). Xanthates can form insoluble complexes with various metal ions, and it is possible that this compound-sodium may precipitate in the presence of these cations.
-
High Ionic Strength: Many biological buffers and media have high salt concentrations. This high ionic strength can decrease the solubility of this compound-sodium, a phenomenon known as "salting out."
-
Low Temperature: While this compound-sodium is soluble in water, its solubility may decrease at lower temperatures, such as when media is stored at 2-8°C.
-
High Concentration: Exceeding the solubility limit of this compound-sodium in a particular medium will inevitably lead to precipitation.
Q3: How does pH affect the stability of this compound-sodium in my media?
pH is a critical factor for this compound-sodium stability. In acidic environments, this compound-sodium decomposes into carbon disulfide and isopropanol.[4][5] This decomposition is a common reason for observing precipitation or a loss of active compound. For optimal stability, it is recommended to maintain a neutral to alkaline pH for solutions containing this compound-sodium.[2][3]
Q4: Can I dissolve this compound-sodium in an organic solvent before adding it to my aqueous media?
Yes, this compound-sodium is soluble in ethanol.[2] Preparing a concentrated stock solution in a suitable organic solvent like ethanol or DMSO and then diluting it into your aqueous experimental medium is a common strategy to avoid precipitation of hydrophobic compounds. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5% v/v).
Troubleshooting Guide
If you are experiencing this compound-sodium precipitation, follow these troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound-sodium to the medium. | - High concentration of this compound-sodium.- Low pH of the medium.- Presence of high concentrations of incompatible ions (e.g., divalent cations). | - Prepare a high-concentration stock solution in an appropriate solvent (e.g., sterile water, ethanol, or DMSO) and add it dropwise to the medium while vortexing.- Adjust the pH of the medium to a neutral or slightly alkaline range (pH 7.2-7.8) before adding this compound-sodium.- Consider using a buffer with lower concentrations of divalent cations if your experiment allows. |
| Precipitate forms over time, especially during storage. | - Gradual decomposition in slightly acidic or neutral pH.- Temperature fluctuations (e.g., moving from room temperature to 4°C). | - Prepare fresh this compound-sodium solutions before each experiment.- If storage is necessary, store at a constant temperature and consider sterile filtering the solution before storage.- For long-term storage, consider storing aliquots of a concentrated stock solution at -20°C or -80°C. |
| Cloudiness or haze appears in the medium. | - Formation of fine precipitates.- Interaction with proteins or other macromolecules in the medium. | - Visually inspect the solution under a microscope to confirm the presence of precipitate.- Try preparing the this compound-sodium solution in a simpler buffer (e.g., PBS) first to see if the issue persists. If not, a component in your complex medium is likely the cause. |
Experimental Protocols
Protocol: Determining the Maximum Solubility of this compound-sodium in a Specific Medium
This protocol provides a method to determine the approximate solubility limit of this compound-sodium in your specific experimental medium.
Materials:
-
This compound-sodium powder
-
Your experimental medium (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Spectrophotometer or other analytical instrument for quantification (optional)
-
Microscope
Methodology:
-
Prepare a series of this compound-sodium concentrations:
-
Weigh out appropriate amounts of this compound-sodium to prepare a range of concentrations in your medium (e.g., 0.1 mg/mL, 0.5 mg/mL, 1 mg/mL, 5 mg/mL, 10 mg/mL).
-
Add the this compound-sodium powder to separate sterile microcentrifuge tubes.
-
Add 1 mL of your pre-warmed (if applicable) experimental medium to each tube.
-
-
Dissolution and Equilibration:
-
Vortex each tube vigorously for 1-2 minutes to facilitate dissolution.
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 1-2 hours) to allow for equilibration.
-
-
Observation of Precipitation:
-
After incubation, visually inspect each tube for any signs of precipitation (e.g., cloudiness, visible particles, a pellet at the bottom).
-
For a more detailed examination, take a small aliquot from each tube and observe it under a microscope.
-
-
Determination of Solubility Limit:
-
The highest concentration that remains completely clear without any visible precipitate is the approximate solubility limit of this compound-sodium in your medium under those conditions.
-
-
(Optional) Quantitative Analysis:
-
To obtain a more precise solubility value, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound-sodium using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength).
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound-sodium precipitation.
This guide provides a systematic approach to identifying and resolving common causes of this compound-sodium precipitation in experimental media. By considering factors such as pH, concentration, media composition, and temperature, researchers can significantly improve the solubility and stability of this compound-sodium in their experiments.
References
Proxan-sodium off-target effects in cellular models
Technical Support Center: Proxan-Sodium
Disclaimer: this compound-sodium is a hypothetical compound created for this guide. It is used as an example to illustrate how to troubleshoot potential off-target effects of a kinase inhibitor. The principles and protocols described here are applicable to real-world kinase inhibitor research.
For the purpose of this guide, we will define this compound-sodium as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its intended effect is to block transcription and induce apoptosis in cancer cells. However, like many kinase inhibitors, it has known off-target activities that can lead to unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-sodium?
A1: this compound-sodium is designed as an ATP-competitive inhibitor of CDK9. By blocking the activity of CDK9, it prevents the phosphorylation of RNA Polymerase II, leading to a shutdown of transcription, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cells.
Q2: My cells are showing unexpected phenotypes, such as changes in morphology or increased survival, after this compound-sodium treatment. Could this be due to off-target effects?
A2: Yes, unexpected cellular phenotypes are often a sign of off-target activity.[1] this compound-sodium is known to inhibit other kinases, such as VEGFR2 and PDGFRβ, which can activate alternative signaling pathways that may counteract the intended apoptotic effect or produce other cellular responses.[2][3] A thorough investigation using the troubleshooting guides below is recommended.
Q3: How can I confirm that the observed effects in my experiment are due to on-target (CDK9) versus off-target inhibition?
A3: A multi-pronged approach is the best way to distinguish on-target from off-target effects.[1] This includes:
-
Dose-Response Analysis: On-target effects should occur at lower concentrations of the inhibitor than off-target effects.[1]
-
Use of a Structurally Unrelated Inhibitor: A second, structurally different inhibitor for the same primary target should produce the same phenotype if the effect is on-target.[1][4]
-
Genetic Knockdown: Using siRNA or CRISPR to knock down CDK9 should replicate the phenotype observed with this compound-sodium if the effect is on-target.[1][4]
-
Rescue Experiments: Overexpressing a drug-resistant mutant of CDK9 should reverse the observed phenotype if the effect is on-target.[5]
Q4: At what concentration should I use this compound-sodium to minimize off-target effects?
A4: It is recommended to use the lowest effective concentration of the inhibitor that still engages the intended target.[5] A dose-response experiment should be performed to determine the IC50 value for CDK9 inhibition in your specific cell model. Experiments should be conducted at concentrations around the IC50 value for the primary target to minimize the engagement of lower-affinity off-target kinases.[1]
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected cell viability after treatment. | Off-target activation of pro-survival pathways: this compound-sodium may be inhibiting a kinase in a negative feedback loop or activating a compensatory pathway (e.g., via PDGFRβ).[1][6] | 1. Western Blot Analysis: Check for the activation (phosphorylation) of pro-survival kinases like AKT or ERK.[6] 2. Kinase Profiling: Perform a broad kinase screen to identify potential off-targets.[1] 3. Combination Therapy: Use a specific inhibitor for the suspected pro-survival pathway in combination with this compound-sodium. |
| Inconsistent results between different cell lines. | Variable expression of on- and off-target kinases: Different cell lines have varying levels of CDK9, VEGFR2, and PDGFRβ.[1] | 1. Verify Target Expression: Use Western blotting to confirm the expression levels of the primary target and key off-targets in your cell lines.[5] 2. Select Appropriate Cell Line: Choose a cell line with confirmed expression of the target kinase and minimal expression of confounding off-targets.[5] |
| Discrepancy between viability (e.g., MTT assay) and apoptosis (e.g., Caspase-3 assay) results. | Inhibitor is causing cell cycle arrest without inducing apoptosis at the tested concentration/time point. [7] | 1. Time-Course Experiment: Measure apoptosis at multiple time points (e.g., 12, 24, 48 hours) after treatment.[6] 2. Cell Cycle Analysis: Use flow cytometry to determine if the cells are arrested in a specific phase of the cell cycle.[7] |
Guide 2: Interpreting Western Blot Data
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No change in phosphorylation of a known CDK9 substrate. | Insufficient inhibitor concentration or treatment time: The inhibitor may not have reached its target at a sufficient concentration or for a long enough duration.[7] | 1. Dose-Response and Time-Course: Perform a dose-response and time-course experiment to find the optimal conditions.[7] 2. Check Cell Permeability: Ensure the compound is entering the cells. |
| Paradoxical increase in phosphorylation of a downstream pathway. | Disruption of a negative feedback loop or off-target activation: The inhibitor might be affecting a kinase that normally suppresses the pathway you are observing.[7] | 1. Literature Review: Research the known signaling networks connected to your target and potential off-targets.[1] 2. Use Orthogonal Methods: Confirm the finding with a structurally unrelated inhibitor or genetic knockdown of the primary target.[1] |
| Unexpected bands appear on the blot. | Non-specific antibody binding or protein degradation. [7] | 1. Optimize Western Blot Protocol: Adjust blocking conditions and antibody concentrations.[7] 2. Include Proper Controls: Use positive and negative controls for your antibodies. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound-sodium
This table summarizes the inhibitory activity of this compound-sodium against its primary target and known off-targets. Data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%.
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| CDK9 (Primary Target) | 15 | Biochemical | High potency against the intended target. |
| VEGFR2 | 250 | Biochemical | Moderate off-target activity. |
| PDGFRβ | 400 | Biochemical | Moderate off-target activity. |
| c-Kit | 800 | Biochemical | Lower off-target activity. |
| ERK1 | >10,000 | Biochemical | Low to no activity. |
Table 2: Cellular Activity of this compound-sodium in HeLa Cells
This table shows the effect of this compound-sodium on cellular processes. EC50 is the concentration that gives a half-maximal response.
| Cellular Assay | EC50 (nM) | Time Point | Notes |
| Cell Viability (MTT) | 50 | 48 hours | Reflects a combination of on- and off-target effects. |
| Apoptosis (Caspase-3/7) | 75 | 24 hours | Indicates induction of programmed cell death. |
| p-RNA Pol II (in-cell) | 25 | 6 hours | Measures direct target engagement of CDK9. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat cells with a range of this compound-sodium concentrations and incubate for the desired time (e.g., 48 hours). Include a vehicle control (e.g., DMSO).[6]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[9]
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[11]
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[11]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase activity.[11]
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein phosphorylation, indicating the activation or inhibition of signaling pathways.[12]
-
Cell Lysis: After treatment with this compound-sodium, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-AKT, total-AKT) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Proxan-sodium and Cell Viability Assays
Welcome to the technical support center for researchers utilizing Proxan-sodium in their experiments. This resource provides troubleshooting guidance and frequently asked questions regarding the potential impact of this compound-sodium on common cell viability assays, including MTT, XTT, and LDH assays.
Troubleshooting Guides
This section addresses specific issues that may arise when using this compound-sodium in conjunction with cell viability assays.
Issue 1: Inconsistent or Unexpected Results in MTT/XTT Assays
-
Question: My MTT/XTT assay results show unusually high or low cell viability when treating cells with this compound-sodium, which contradicts other observations. What could be the cause?
-
Possible Causes & Solutions:
-
Direct Reduction of Tetrazolium Salts: this compound-sodium, depending on its chemical properties, might directly reduce the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagents, leading to a false positive signal for cell viability. This chemical reduction can occur independently of cellular metabolic activity.
-
Interference with Formazan Crystal Solubilization (MTT Assay): this compound-sodium may interfere with the complete solubilization of the formazan crystals produced in the MTT assay, leading to inaccurate absorbance readings.[1][2][3]
-
Alteration of Cellular Metabolism: this compound-sodium could be directly affecting the mitochondrial reductase activity of the cells, which is the basis of the MTT and XTT assays.[4][5] This would lead to a change in the colorimetric readout that is not directly correlated with cell death.
-
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Prepare wells containing your experimental concentrations of this compound-sodium in culture medium, but without cells. Add the MTT or XTT reagent as you would for your experimental samples. If you observe a color change, it indicates direct reduction of the reagent by this compound-sodium.
-
Wash Cells Before Adding Reagent: After treating the cells with this compound-sodium for the desired incubation period, gently aspirate the medium containing the compound and wash the cells once with phosphate-buffered saline (PBS) before adding the assay reagent in fresh medium. This can help to remove any residual this compound-sodium that might interfere with the assay.
-
Use an Alternative Assay: If interference is confirmed, consider using a different type of viability assay that is based on a different principle, such as the LDH assay (measures membrane integrity) or an ATP-based assay (measures cellular ATP levels).
-
Issue 2: High Background in LDH Assay
-
Question: I am observing high levels of lactate dehydrogenase (LDH) in my control wells containing this compound-sodium, even without significant cell death. Why is this happening?
-
Possible Causes & Solutions:
-
Chemical Interference with the LDH Assay Reaction: this compound-sodium might interfere with the enzymatic cascade of the LDH assay. The assay relies on the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[6][7] this compound-sodium could potentially inhibit or enhance the activity of LDH or the diaphorase enzyme used in the coupled reaction.
-
Direct Lysis of Cells: At certain concentrations, this compound-sodium itself might be causing minor membrane damage that is not readily apparent visually but is sufficient to release LDH.
-
-
Troubleshooting Steps:
-
Perform an Enzyme Activity Control: Prepare a cell-free system with a known amount of purified LDH enzyme. Add your experimental concentrations of this compound-sodium to assess if the compound directly affects the enzyme's activity.
-
Titrate this compound-sodium Concentration: Perform a dose-response experiment to determine if the high background is concentration-dependent. This can help to identify a non-interfering concentration range.
-
Compare with a Different Cytotoxicity Assay: Corroborate your LDH results with another method that measures cell death, such as a trypan blue exclusion assay or a live/dead cell staining kit.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound-sodium and why might it interfere with cell viability assays?
This compound-sodium is a chemical compound with the molecular formula C4H7NaOS2.[8] As a sodium salt, it is likely to be soluble in aqueous solutions like cell culture media. Interference with viability assays can occur if the compound has reducing or oxidizing properties, if it interacts with the enzymes central to the assay, or if it affects the spectral properties of the assay's final product.
Q2: Which cell viability assay is least likely to be affected by chemical interference?
There is no single assay that is completely immune to chemical interference. However, assays based on different cellular functions can provide a more complete picture. For instance, if you suspect interference with metabolic assays like MTT or XTT, using an assay that measures membrane integrity, such as the LDH assay, is a good complementary approach. Conversely, if you suspect your compound affects membrane stability, a metabolic assay might be more reliable.
Q3: How can I validate my cell viability results when using a potentially interfering compound like this compound-sodium?
The best practice is to use at least two different types of viability assays that are based on distinct cellular mechanisms. For example, you could pair a metabolic assay (MTT or XTT) with a cytotoxicity assay (LDH) and a direct cell counting method (e.g., trypan blue exclusion). Consistent results across different platforms will increase confidence in your findings.
Data Presentation
Table 1: Potential Interference of this compound-sodium in Cell Viability Assays and Mitigation Strategies
| Assay | Potential Interference Mechanism | Suggested Control Experiment | Mitigation Strategy |
| MTT | Direct reduction of MTT reagent; Interference with formazan solubilization. | Cell-free assay with this compound-sodium and MTT reagent. | Wash cells before adding MTT; Use an alternative assay. |
| XTT | Direct reduction of XTT reagent.[4][9][10] | Cell-free assay with this compound-sodium and XTT reagent. | Wash cells before adding XTT; Use an alternative assay. |
| LDH | Inhibition or enhancement of LDH/diaphorase activity; Direct cell lysis.[11] | Assay with purified LDH and this compound-sodium. | Use an alternative cytotoxicity assay; Titrate compound concentration. |
Experimental Protocols
MTT Assay Protocol
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound-sodium and incubate for the desired exposure time.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[3][12]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[13]
XTT Assay Protocol
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with this compound-sodium for the desired time.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.[10]
-
Add 50 µL of the XTT labeling mixture to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the soluble formazan product at 450-500 nm.[10]
LDH Assay Protocol
-
Seed cells in a 96-well plate and treat with this compound-sodium for the desired duration.
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate, cofactor, and a tetrazolium salt.[14]
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for 10-30 minutes at room temperature, protected from light.[15]
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).[6]
Visualizations
References
- 1. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. This compound-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. zellbio.eu [zellbio.eu]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
Technical Support Center: Proxan-Sodium (Sodium Isopropyl Xanthate) Interference in Fluorescence-Based Assays
Welcome to the technical support center for troubleshooting assay interference caused by Proxan-sodium. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected results in fluorescence-based assays when using this compound. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify, characterize, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound-sodium and why might it interfere with my fluorescence assay?
This compound-sodium, chemically known as Sodium Isopropyl Xanthate (CAS 140-93-2), is a light-yellow to yellowish powder soluble in water.[1][2][3] Its chemical structure and properties, including its color, make it a potential source of interference in fluorescence assays.[1][2] Interference can occur through several mechanisms common to small molecules in screening libraries, such as light absorption (quenching) or inherent fluorescence (autofluorescence).[4][5]
Q2: What are the primary mechanisms of this compound-sodium interference?
There are two main ways a compound like this compound-sodium can interfere with a fluorescence assay:[5]
-
Fluorescence Quenching (Inner Filter Effect): this compound-sodium is a yellowish compound, meaning it absorbs light in the blue-violet region of the spectrum.[1][2] If your fluorescent probe is excited by or emits light in the wavelength range that this compound-sodium absorbs, the compound can effectively block light from reaching the fluorophore or the detector.[4][5] This "inner filter effect" leads to an artificially low fluorescence signal, which could be misinterpreted as a biological effect (e.g., inhibition).
-
Autofluorescence: Some compounds can absorb light and emit it at a different wavelength, a property known as autofluorescence. If this compound-sodium is autofluorescent and its emission spectrum overlaps with that of your assay's probe, it can produce a false-positive or an artificially high signal.[5][6]
Q3: My assay signal decreases in the presence of this compound-sodium. How do I know if this is a real biological effect or an interference artifact?
A dose-dependent decrease in signal is a common observation for both genuine biological activity and interference. To distinguish between the two, you must run a series of control experiments. A key control is to test this compound-sodium in your assay without the biological target (e.g., enzyme or cells). If the signal still decreases, the effect is likely due to an interference artifact like quenching.[4][5]
Q4: Can this compound-sodium interfere with specific types of fluorescent probes?
Yes, interference is highly dependent on the spectral properties of the fluorescent probe used.
-
Probes excited by UV or blue light (e.g., DAPI, Hoechst, fluorescein, GFP) are more likely to be affected by the inner filter effect from a yellowish compound like this compound-sodium.
-
Red-shifted probes (e.g., Cy5, Alexa Fluor 647) are generally less susceptible to interference from compounds that absorb blue light.[7] Shifting to a far-red fluorescent probe can be an effective strategy to mitigate interference.[7]
Troubleshooting Guide
If you suspect this compound-sodium is interfering with your assay, follow this step-by-step guide to diagnose and address the problem.
Step 1: Initial Checks & Characterization
-
Visually Inspect the Compound: Prepare this compound-sodium at the highest concentration used in your assay buffer. Observe the color and clarity. A visible yellow tint suggests potential light absorption in the 400-500 nm range.
-
Measure Absorbance Spectrum: Scan the absorbance of this compound-sodium (at your highest assay concentration) across the UV-Visible spectrum (e.g., 250-750 nm). Compare this spectrum to the excitation and emission spectra of your fluorescent probe. Significant overlap indicates a high risk of an inner filter effect.
-
Check for Autofluorescence: Using a fluorometer, excite a sample of this compound-sodium (in assay buffer) across a range of wavelengths and scan the emission. If you detect a significant emission signal that overlaps with your probe's emission window, autofluorescence is a contributing factor.
Step 2: Control Experiments
The diagram below outlines a workflow for diagnosing interference.
Caption: Workflow for diagnosing this compound-sodium interference.
Step 3: Data Interpretation & Mitigation
-
If Quenching is Confirmed:
-
Reduce Pathlength: Use low-volume, black microplates (e.g., 384-well or 1536-well) to minimize the distance light travels through the sample, which can reduce the inner filter effect.[5]
-
Change Probe: Switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound-sodium (i.e., a red-shifted probe).[7]
-
Apply a Correction Factor: If changing the probe is not feasible, you may be able to mathematically correct for the inner filter effect, although this is complex and requires careful validation.
-
-
If Autofluorescence is Confirmed:
-
Use Time-Resolved Fluorescence (TRF): TRF assays use long-lifetime lanthanide-based probes. A delay between excitation and detection allows for the short-lived background fluorescence from interfering compounds to decay, improving the signal-to-noise ratio.[8]
-
Change Probe: Select a probe that is spectrally distinct from the autofluorescence of this compound-sodium.
-
Quantitative Data Summary
Since specific interference data for this compound-sodium is not widely published, researchers should generate their own characterization data. Use the following table to structure your findings.
| Parameter Measured | This compound-sodium Concentration | Observation | Implication for Assay |
| Absorbance Maximum (λmax) | e.g., 100 µM | Record wavelength (nm) | High potential for inner filter effect if λmax overlaps with probe's excitation or emission spectra. |
| Molar Extinction Coefficient (ε) | e.g., 100 µM | Calculate at λmax | A high ε value indicates strong light absorption and a higher likelihood of quenching. |
| Autofluorescence (Ex/Em) | e.g., 100 µM | Record Ex/Em wavelengths (nm) and Relative Fluorescence Units (RFU) | High RFU in the assay's detection window indicates a high risk of false-positive signals. |
| Effect on Probe Signal | e.g., 1-100 µM | Record % decrease in RFU in a target-free system | Quantifies the magnitude of the quenching effect at different concentrations. |
Experimental Protocols
Protocol 1: Measuring Absorbance Spectrum and Inner Filter Effect Potential
-
Preparation: Prepare a stock solution of this compound-sodium in your final assay buffer. Create a dilution series covering the range of concentrations used in your experiment (e.g., 0-100 µM).
-
Instrumentation: Use a UV-Visible spectrophotometer or a microplate reader capable of absorbance scans.
-
Measurement:
-
Use a quartz cuvette or a UV-transparent microplate.
-
Blank the instrument with the assay buffer alone.
-
Measure the absorbance of each this compound-sodium concentration from 250 nm to 750 nm.
-
-
Analysis:
-
Plot absorbance vs. wavelength for the highest concentration.
-
On the same graph, plot the excitation and emission spectra of your fluorescent probe.
-
Identify any regions of significant spectral overlap.
-
Caption: How this compound-sodium can cause an inner filter effect.
Protocol 2: Assessing Autofluorescence
-
Preparation: Prepare a sample of this compound-sodium in assay buffer at the highest concentration used in your experiment. Prepare a buffer-only blank.
-
Instrumentation: Use a scanning fluorometer or a fluorescence plate reader.
-
Measurement:
-
Place the this compound-sodium sample and the blank in the instrument.
-
Set the excitation wavelength to match your assay's excitation wavelength.
-
Scan the emission across a range that includes your assay's emission window (e.g., 400-750 nm).
-
(Optional) For a more thorough screen, perform an excitation/emission matrix scan if your instrument supports it.
-
-
Analysis:
-
Subtract the emission spectrum of the buffer blank from the this compound-sodium spectrum.
-
Compare the resulting autofluorescence spectrum to your probe's emission spectrum. A significant signal in the same region as your probe's emission indicates interference.
-
References
- 1. This compound sodium CAS#: 140-93-2 [m.chemicalbook.com]
- 2. This compound sodium|lookchem [lookchem.com]
- 3. This compound sodium | 140-93-2 [chemicalbook.com]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for long-term storage of Proxan-sodium
Welcome to the Technical Support Center for Proxan-sodium.
Disclaimer: this compound-sodium is a fictional compound. The information, data, and protocols provided below are for illustrative purposes and are based on general best practices for the storage and handling of sodium salt active pharmaceutical ingredients. Always refer to the specific documentation and safety data sheet (SDS) provided with any real-world chemical compound.
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound-sodium, including troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound-sodium?
This compound-sodium is a hygroscopic crystalline solid that is sensitive to light and moisture. For optimal long-term stability, it should be stored at 2-8°C in a desiccated, dark environment.[1] The container must be tightly sealed and flushed with an inert gas like nitrogen or argon to prevent oxidation and moisture absorption.[2]
Q2: How does humidity affect the stability of this compound-sodium?
Exposure to humidity can lead to the hydration of the salt, potentially causing physical changes like clumping and affecting its solubility and dissolution rate.[3] High humidity can also accelerate chemical degradation through hydrolysis.[3] It is crucial to store this compound-sodium in a desiccator or a controlled low-humidity environment.
Q3: My this compound-sodium powder has changed color from white to pale yellow. Can I still use it?
A color change often indicates chemical degradation, which can impact the potency and purity of the compound. It is strongly recommended to perform an analytical purity check (e.g., via HPLC) before using any discolored material. For critical experiments, using a fresh, unexpired batch is the safest approach.
Q4: Can I store this compound-sodium at room temperature for short periods?
While not ideal, short-term storage at ambient room temperature (18-25°C) is generally acceptable for brief periods, such as during sample weighing or preparation.[4] However, prolonged exposure should be avoided to minimize the risk of degradation. Always return the compound to its recommended 2-8°C storage condition as soon as possible.[1]
Q5: What is the recommended procedure for handling this compound-sodium to maintain its integrity?
To prevent contamination and degradation, always handle this compound-sodium in a clean, dry environment.[2] Use clean spatulas and weighing instruments. After dispensing the required amount, tightly reseal the container, preferably after flushing with an inert gas, and promptly return it to cold storage. Avoid leaving containers open to the atmosphere for extended periods.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound-sodium.
dot graph TD subgraph "Troubleshooting Workflow" direction LR A[Start: Observe Issue with this compound-sodium] --> B{What is the issue?}; B --> C[Physical Change (e.g., color, clumping)]; B --> D[Poor Experimental Results (e.g., low potency)]; C --> E{Check Storage Conditions}; D --> E; E --> F{Stored Correctly? (2-8°C, Dark, Dry)}; F -- No --> G[Quarantine Batch Review Storage Protocol]; F -- Yes --> H[Perform Purity Analysis (e.g., HPLC, LC-MS)]; H --> I{Purity >98%?}; I -- No --> J[Discard Batch Source New Lot]; I -- Yes --> K[Possible Issue with Experimental Protocol or Other Reagents]; end
end
Caption: Troubleshooting logic for this compound-sodium storage issues.
Quantitative Data Summary
The stability of this compound-sodium was assessed over 24 months under various storage conditions. The following tables summarize the findings.
Table 1: Stability of this compound-sodium Under Different Temperature and Humidity Conditions
| Storage Condition | Purity after 12 Months (%) | Purity after 24 Months (%) | Appearance |
| 2-8°C, <30% RH, Dark | 99.8 ± 0.1 | 99.5 ± 0.2 | White crystalline powder |
| 25°C, 60% RH, Dark | 97.1 ± 0.4 | 94.2 ± 0.5 | Slight yellowing, minor clumping |
| 40°C, 75% RH, Dark (Accelerated) | 91.5 ± 0.6 (at 6 months) | Not Recommended | Yellow powder, significant clumping |
| 25°C, 60% RH, Exposed to Light | 95.3 ± 0.5 | 90.1 ± 0.7 | Noticeable yellowing, moderate clumping |
Table 2: Degradant Profile After 24 Months at 25°C / 60% RH
| Degradant | Identification Method | Relative Abundance (%) |
| Hydrolysis Product A | LC-MS | 2.8 |
| Oxidative Adduct B | LC-MS/MS | 1.5 |
| Photodegradant C | HPLC-DAD | 1.3 |
| Other Impurities | HPLC | <0.2 |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound-sodium
1. Objective: To evaluate the chemical and physical stability of this compound-sodium under various storage conditions over a 24-month period, following ICH guidelines.[6][7]
2. Materials:
-
Three batches of this compound-sodium (Purity >99.5%)
-
Climate-controlled stability chambers
-
Amber glass vials with Teflon-lined screw caps
-
HPLC system with UV/DAD detector
-
LC-MS system for impurity identification
-
Karl Fischer titrator for moisture content analysis
3. Experimental Workflow:
dot graph TD subgraph "Stability Testing Workflow" A[Start: Receive 3 Batches of this compound-sodium] --> B[Initial Analysis(t=0): Purity, Moisture, Appearance]; B --> C[Aliquot Samples into Amber Vials]; C --> D[Place Vials in Stability Chambers]; D --> E[Pull Samples at3, 6, 9, 12, 18, 24 months]; E --> F[Perform Analyses:- Visual Inspection- HPLC Purity Assay- Moisture Content]; F --> G{Significant Change Observed?}; G -- Yes --> H[Initiate Impurity Identification(LC-MS)]; G -- No --> E; H --> I[Compile Data andDetermine Shelf-Life]; F --> I; end
end
Caption: Workflow for the long-term stability testing of this compound-sodium.
4. Procedure:
-
Initial Analysis (Time=0): For each of the three batches, perform a full characterization including HPLC purity analysis, moisture content by Karl Fischer, and visual appearance.
-
Sample Preparation: Aliquot approximately 50 mg of this compound-sodium from each batch into separate, pre-labeled amber glass vials. Tightly seal each vial.
-
Storage: Distribute the vials into stability chambers set to the conditions outlined in Table 1.
-
Time-Point Testing: At each designated time point (e.g., 3, 6, 12, 18, 24 months), remove three vials from each batch from each storage condition.[7]
-
Analysis: Allow vials to equilibrate to room temperature before opening. Perform the following tests:
-
Visual Inspection: Note any changes in color, texture, or physical state.
-
Purity Assay (HPLC): Prepare solutions of each sample and analyze via a validated reverse-phase HPLC method to determine the purity and quantify any degradation products.
-
Moisture Content: Determine the water content using Karl Fischer titration.
-
-
Data Evaluation: Compare the results at each time point to the initial (Time=0) data. A "significant change" is defined as a >2% drop in purity from the initial value or the appearance of any single degradant exceeding 0.5%.[8] If a significant change is observed, conduct further analysis (e.g., LC-MS) to identify the new impurities.
5. Acceptance Criteria: For long-term stability under the recommended storage condition (2-8°C, <30% RH, Dark), the purity of this compound-sodium should remain ≥98.0% throughout the 24-month study period.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. Sample and Reagent Storage and Stability [scioninstruments.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. ijnrd.org [ijnrd.org]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Inconsistent Results with Rapamycin Batches
A Note to Researchers: The following technical support guide has been developed to address inconsistencies observed with Rapamycin. Initial searches for "Proxan-sodium" did not yield information relevant to a research or drug development context, as it is primarily an industrial chemical. Therefore, we have pivoted to Rapamycin, a widely used mTOR inhibitor where batch-to-batch variability and experimental inconsistencies are pertinent topics for the scientific community.
This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data visualization to help researchers, scientists, and drug development professionals achieve more consistent and reliable results in their experiments involving Rapamycin.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in the IC50 value of Rapamycin across different experiments with the same cell line?
A1: Variability in Rapamycin's IC50 values is a documented phenomenon. Several factors can contribute to this:
-
Batch-to-Batch Variation: Differences in the purity and formulation of Rapamycin between batches can lead to altered potency.
-
Cellular State: The passage number, cell density, and metabolic state of your cells can influence their sensitivity to Rapamycin.
-
Experimental Conditions: Variations in serum concentration and duration of treatment can impact the observed IC50.[1]
Q2: My Rapamycin solution sometimes appears cloudy or precipitated after dilution in my cell culture medium. What is causing this and how can I prevent it?
A2: Rapamycin is highly lipophilic and has poor solubility in aqueous solutions (approximately 2.6 µg/mL).[2] Precipitation upon dilution of a concentrated DMSO stock is a common issue. To prevent this:
-
Pre-warm your medium: Warming your aqueous solution to 37°C can improve solubility.[2]
-
Reverse addition: Add the culture medium to the tube containing the Rapamycin stock, rather than the other way around, and vortex immediately.[2][3]
-
Serial dilutions: For high dilutions, perform a series of dilutions in your culture medium to avoid a drastic change in solvent polarity.[2]
-
Sonication: Brief sonication can help re-dissolve precipitates, but avoid prolonged exposure to prevent degradation.[2]
Q3: How should I properly store Rapamycin to ensure its stability and potency over time?
A3: Proper storage is crucial for maintaining Rapamycin's activity.
-
Powder: Store the solid compound at -20°C.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM in 100% DMSO), aliquot it into single-use tubes, and store at -20°C to minimize freeze-thaw cycles.[1]
-
Working Solutions: Always prepare fresh working solutions in your aqueous buffer or medium immediately before each experiment.[2] Avoid storing Rapamycin in aqueous solutions.
Q4: I'm not observing the expected inhibition of mTOR signaling with my Rapamycin treatment. What could be the reason?
A4: This could be due to several factors:
-
Rapamycin Degradation: Rapamycin is susceptible to degradation in aqueous solutions, especially at physiological pH and temperature, and is also light-sensitive.[2]
-
Suboptimal Treatment Conditions: The effects of Rapamycin can be time-dependent. While mTORC1 inhibition is rapid, downstream effects may require longer incubation.[1]
-
Cell Line Resistance: Some cell lines are inherently less sensitive to Rapamycin.[4]
-
Incorrect Downstream Readout: Ensure you are probing for the correct downstream targets of mTORC1, such as the phosphorylation of S6 Kinase 1 (S6K1) or 4E-BP1.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent cell viability results between experiments | Batch-to-batch variability in Rapamycin purity. | Purchase Rapamycin from a reputable supplier that provides a certificate of analysis with purity data for each batch.[6][7] |
| Variations in cell passage number. | Use cells within a defined and low passage number range for all related experiments.[1] | |
| Precipitation of Rapamycin in culture medium | Poor aqueous solubility. | Follow the recommended procedures for preparing working solutions, such as pre-warming the medium and using reverse addition.[2][3] |
| Loss of Rapamycin activity over time | Degradation of stock or working solutions. | Aliquot stock solutions to avoid freeze-thaw cycles and always prepare fresh working solutions. Protect from light.[1][2] |
| No effect on mTOR signaling | Insufficient treatment duration or concentration. | Optimize treatment time and concentration for your specific cell line and assay. |
| Cell line insensitivity. | Confirm the sensitivity of your cell line to Rapamycin using a positive control cell line known to be sensitive. |
Data Presentation
Table 1: Comparison of Rapamycin Batches
| Batch ID | Supplier | Purity (by HPLC) | Reported IC50 (HEK293 cells) | Appearance |
| Batch A | Supplier 1 | 99.63%[4] | ~0.1 nM[4] | White to off-white powder |
| Batch B | Supplier 2 | ≥98% | Not specified | Crystalline solid |
| Batch C | Supplier 3 | Not specified | Variable | Yellowish powder |
Note: This table is a template. Researchers should populate it with data from their own batches and suppliers.
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock and Working Solutions
-
Prepare Stock Solution (10 mM):
-
Equilibrate the vial of Rapamycin powder to room temperature before opening.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Gently vortex or sonicate briefly until fully dissolved.[1]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months.[1]
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Pre-warm your cell culture medium or buffer to 37°C.[2]
-
Perform serial dilutions in the pre-warmed medium to achieve the desired final concentrations. For the final dilution step, add the medium to the tube containing the more concentrated Rapamycin solution and mix immediately.[2][3]
-
Visually inspect the final working solution for any signs of precipitation before use.[2]
-
Protocol 2: Western Blot Analysis of mTORC1 Signaling
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293) at a consistent density and allow them to adhere for 24 hours.
-
Optional: Serum-starve the cells for 12-24 hours to synchronize them.[1]
-
Remove the old medium and add the freshly prepared Rapamycin working solutions (and a DMSO vehicle control).
-
Incubate for the desired time (e.g., 1-4 hours for mTORC1 inhibition).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Signaling Pathway
Caption: Simplified mTORC1 signaling pathway showing Rapamycin's mechanism of inhibition.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent results in Rapamycin experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Why and How to Test Your Rapamycin for Purity, Dosage and Contaminants - News - Rapamycin Longevity News [rapamycin.news]
Proxan-Sodium (Sodium Isopropyl Xanthate): Navigating the Information Gap in Biomedical Research
Technical Support Bulletin
To: Researchers, Scientists, and Drug Development Professionals
Subject: Guidance on the Experimental Use of Proxan-Sodium (Sodium Isopropyl Xanthate)
This technical support document addresses the current understanding of this compound-sodium, also known as sodium isopropyl xanthate, within the context of biomedical and drug development research. Our comprehensive review of scientific literature, patent databases, and chemical registries has revealed a significant information gap regarding its application as a therapeutic agent. While this compound-sodium has well-established industrial uses, its biological activities and mechanisms of action in a therapeutic context are not publicly documented.
This bulletin aims to provide a clear overview of the available information and guidance on how to approach the use of this compound in a research setting, given the current limitations.
Frequently Asked Questions (FAQs)
Q1: What is this compound-sodium and what is its primary known function?
A1: this compound-sodium is the common name for the chemical compound sodium isopropyl xanthate.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] It is primarily used in the mining industry as a flotation agent for the separation of minerals.[12][19] It also has applications as a herbicide and in the synthesis of other chemicals.[21]
Q2: Is there any information on the therapeutic use or biological activity of this compound-sodium?
A2: Our extensive searches have yielded no significant peer-reviewed publications or patents that detail the use of this compound-sodium as a therapeutic agent. While some sources mention its use in the manufacturing of certain pharmaceuticals, such as Pantoprazole, this is in the context of a chemical reagent in the synthesis process, not as an active pharmaceutical ingredient itself.[12][19] There is no publicly available data on its mechanism of action in biological systems for therapeutic purposes.
Q3: Can you provide protocols for in vitro or in vivo experiments using this compound-sodium?
A3: Due to the lack of published research on the therapeutic applications of this compound-sodium, there are no established or validated experimental protocols for its use in common biomedical assays (e.g., cell viability assays, signaling pathway analysis, animal models of disease). Researchers wishing to investigate the biological effects of this compound will need to develop and validate their own experimental procedures from first principles.
Q4: Are there any known signaling pathways affected by this compound-sodium?
A4: There is no information in the public domain that links this compound-sodium to the modulation of specific cellular signaling pathways in a therapeutic context.
Troubleshooting and Best Practices for Experimental Design
Given the absence of established protocols, researchers should exercise caution and thorough validation when designing experiments with this compound-sodium. The following are general best practices and potential troubleshooting considerations based on its known chemical properties.
Experimental Controls
-
Vehicle Control: As this compound-sodium is soluble in water, a water or appropriate buffer vehicle control is essential in all experiments.
-
Purity Analysis: The purity of the this compound-sodium used should be verified, as impurities from its industrial manufacturing process could have confounding biological effects.
-
Dose-Response: A wide range of concentrations should be tested to establish a dose-response relationship for any observed biological effect.
-
Time-Course: Experiments should be conducted over various time points to understand the kinetics of any cellular response.
-
Positive and Negative Controls: Include appropriate positive and negative controls for the specific biological assay being performed to ensure the assay is working correctly.
Potential Issues and Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Solubility in Organic Solvents | This compound-sodium is a salt and is generally soluble in polar solvents like water. | Prepare stock solutions in water or a suitable aqueous buffer. |
| Instability in Solution | This compound-sodium may degrade over time, especially in acidic conditions. | Prepare fresh solutions for each experiment. Store stock solutions at an appropriate temperature and for a limited duration. |
| Cell Toxicity | This compound-sodium is known to be toxic at certain concentrations. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell type. |
| Lack of Reproducibility | This could be due to variations in compound purity, solution stability, or experimental conditions. | Ensure consistent sourcing and purity of this compound-sodium. Strictly control all experimental parameters. |
Physicochemical Properties of this compound-Sodium
For researchers' reference, the following table summarizes the key physicochemical properties of this compound-sodium (Sodium Isopropyl Xanthate).
| Property | Value |
| Chemical Formula | C₄H₇NaOS₂ |
| Molecular Weight | 158.21 g/mol |
| Appearance | Yellowish solid |
| Solubility | Soluble in water |
Experimental Workflow for Investigating a Novel Compound
For researchers venturing into the study of a compound with unknown biological activity like this compound-sodium, a systematic approach is crucial. The following diagram outlines a general workflow.
Caption: A generalized workflow for the preclinical investigation of a compound with unknown biological activity.
Disclaimer: This information is provided for guidance purposes only. Researchers should conduct their own thorough literature searches and risk assessments before using this compound-sodium in any experimental setting. The absence of published data on the therapeutic use of this compound-sodium suggests that it is not a well-characterized compound in the field of drug development.
References
- 1. US2678939A - Method of preparing alkali metal xanthates - Google Patents [patents.google.com]
- 2. US2037437A - Xanthates - Google Patents [patents.google.com]
- 3. This compound-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium Isopropyl Xanthate Organic Analytical Reagents Sipx [yxbjtech.com]
- 5. researchgate.net [researchgate.net]
- 6. nasaco.ch [nasaco.ch]
- 7. CN105384669B - The preparation method of xanthates - Google Patents [patents.google.com]
- 8. Degradation of sodium isopropyl xanthate from aqueous solution using sonocatalytic process in the presence of chalcocite nanoparticles: Insights into the degradation mechanism and phyto-toxicity impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2017097156A1 - Preparation method of xanthate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. camachem.com [camachem.com]
- 13. mdpi.com [mdpi.com]
- 14. US20140183768A1 - Pharmaceutical compositions - Google Patents [patents.google.com]
- 15. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Removal of sodium isopropyl xanthate by capacitive deionization process [ouci.dntb.gov.ua]
- 17. resolutionmineeis.us [resolutionmineeis.us]
- 18. CN1041200C - Alkyl xanthogenate type xanthate - Google Patents [patents.google.com]
- 19. Sodium Isopropyl Xanthate (SIPX) - Jam Group Company [jamgroupco.com]
- 20. camachem.com [camachem.com]
- 21. Sodium isopropyl xanthate - Hazardous Agents | Haz-Map [haz-map.com]
Validation & Comparative
Proxan-Sodium: An Industrial Compound with Limited Application in Drug Development Research
For researchers, scientists, and drug development professionals, it is crucial to note that Proxan-sodium, chemically known as sodium isopropyl xanthate (SIPX), is primarily an industrial chemical with extensive use in the mining industry as a flotation agent for the separation of sulfide ores.[1][2][3][4][5] While one source mentions its use in the synthesis of certain pharmaceuticals, there is a significant lack of publicly available experimental data validating its direct use in biological research, drug development studies, or the modulation of cellular signaling pathways.
This guide addresses the available information on this compound-sodium and clarifies its primary applications, highlighting the absence of data relevant to a direct comparison with therapeutic alternatives in a research or clinical context.
Chemical Properties and Industrial Use
This compound-sodium is an organosulfur compound that functions as a collector in mineral flotation.[4] Its effectiveness lies in its ability to selectively bind to the surface of metal sulfide particles, rendering them hydrophobic. These hydrophobic particles then attach to air bubbles and float to the surface, allowing for their separation from the rest of the ore.[5]
| Property | Value |
| Chemical Name | Sodium isopropyl xanthate |
| Synonyms | This compound-sodium, SIPX |
| CAS Number | 140-93-2 |
| Molecular Formula | C4H7NaOS2 |
| Appearance | Light yellow to green powder or pellets |
| Solubility | Readily soluble in water |
The primary application of this compound-sodium is in froth flotation, a process central to the mining industry for concentrating minerals such as copper, lead, and zinc.[2][3]
Below is a simplified workflow illustrating the role of this compound-sodium in the mineral flotation process.
Toxicological Profile
The available data on this compound-sodium is predominantly focused on its toxicological and hazardous properties due to its widespread industrial use. It is classified as harmful if swallowed and causes skin irritation.[6][7][8] In acidic conditions, it can decompose to produce carbon disulfide, a toxic and flammable gas.[1][3]
Acute Toxicity:
-
Oral LD50 (rat): 1250 mg/kg bw.[6]
-
Human Toxicity: Mild dermatitis has been observed.[9] The probable oral lethal dose in humans is estimated to be between 50-500 mg/kg.[9]
Lack of Data in a Drug Development Context
Extensive searches for experimental data, comparative studies, and detailed protocols for this compound-sodium in the context of drug development, cellular biology, or pharmacology did not yield any significant results. The core requirements of this guide—to provide comparative performance data against other therapeutic alternatives and detail experimental protocols—cannot be fulfilled due to the absence of such research in the public domain.
There is no evidence to suggest that this compound-sodium is used as an experimental compound to study signaling pathways in a biological context. Therefore, the creation of diagrams for signaling pathways involving this compound-sodium is not possible based on the current scientific literature.
Alternatives in Research
Given the industrial nature of this compound-sodium, researchers and drug development professionals would not consider it an alternative to established research compounds or therapeutic agents. The selection of an appropriate compound for research is highly dependent on the specific biological target and pathway being investigated.
Conclusion
This compound-sodium (sodium isopropyl xanthate) is a well-characterized industrial chemical with a primary role in the mining industry. While its chemical properties and toxicological profile are documented, there is no scientific basis to present it as a compound for validation in experimental drug development or for comparison with therapeutic alternatives. The information available is not relevant to the typical research interests of scientists and professionals in the pharmaceutical and biotechnology sectors. Researchers are advised to consult pharmacological databases and scientific literature for compounds relevant to their specific areas of study.
References
- 1. camachem.com [camachem.com]
- 2. Substitution for Sodium Isopropyl Xanthate (SIPX) - Nobel Trading Co. [nobeltradingco.com]
- 3. nasaco.ch [nasaco.ch]
- 4. CAS 140-93-2: Sodium isopropyl xanthate | CymitQuimica [cymitquimica.com]
- 5. Sodium Isopropyl Xanthate, What is Sodium Isopropyl Xanthate? About its Science, Chemistry and Structure [3dchem.com]
- 6. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 7. echemi.com [echemi.com]
- 8. tnjchem.com [tnjchem.com]
- 9. This compound-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Proxan-Sodium: An Evaluation and Pivot to a Clinically Relevant Comparative Analysis
Initial searches for "Proxan-sodium" reveal it is the chemical compound Sodium Isopropyl Xanthate. Its primary applications are in industrial processes, specifically as a collector in mineral flotation, in the manufacturing of chemicals, and in some agricultural formulations as a pesticide.[1][2][3] this compound-sodium is classified as a toxic substance and is not a therapeutic agent for human or animal use.[1][4] Consequently, a comparative guide on its performance against other biochemical agents for a research and drug development audience is not feasible due to the lack of relevant clinical data, established signaling pathways in a pharmacological context, or comparative studies against therapeutic agents.
Therefore, this guide has been pivoted to focus on a clinically significant biochemical agent, Naproxen Sodium , a widely used nonsteroidal anti-inflammatory drug (NSAID). This comparison will provide an objective analysis of Naproxen Sodium against other common NSAIDs, Ibuprofen and Celecoxib, supported by experimental data, detailed methodologies, and visual diagrams to align with the core requirements of the intended scientific audience.
A Comparative Guide to Naproxen Sodium and Other Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
This guide provides a detailed comparison of Naproxen Sodium with two other widely used NSAIDs: Ibuprofen (a non-selective NSAID) and Celecoxib (a selective COX-2 inhibitor). The comparison focuses on their mechanism of action, efficacy, safety profiles, and key experimental findings relevant to researchers and drug development professionals.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Naproxen Sodium, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain the integrity of the gastric mucosa, regulate renal blood flow, and support platelet aggregation.[1][5]
-
COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and tumor promoters, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[1][5]
Naproxen Sodium is a non-selective COX inhibitor , meaning it inhibits both COX-1 and COX-2 enzymes.[1][6] This non-selectivity is responsible for both its therapeutic effects (inhibition of COX-2) and some of its potential side effects, such as gastrointestinal issues (inhibition of COX-1).[1]
In contrast, Ibuprofen is also a non-selective COX inhibitor, while Celecoxib is a selective COX-2 inhibitor , which was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]
Caption: Mechanism of action of NSAIDs on the COX pathway.
Comparative Efficacy Data
The efficacy of Naproxen Sodium has been compared to Ibuprofen and Celecoxib in various clinical settings.
| Clinical Indication | Naproxen Sodium | Ibuprofen | Celecoxib | Key Findings | Citations |
| Osteoarthritis of the Knee | 440/660 mg daily | 1200 mg daily | - | Both drugs were effective in relieving pain compared to placebo. Naproxen Sodium showed a trend towards higher efficacy for nighttime pain. | [9][10] |
| Post-operative Dental Pain | 440 mg single dose | 400 mg single dose | - | Naproxen Sodium provided a significantly longer duration of pain relief compared to Ibuprofen and placebo. | [11] |
| Osteoarthritis | 500 mg BID | - | 100 mg or 200 mg BID | Both dosages of Celecoxib were as effective as Naproxen in treating osteoarthritis. | [12] |
Comparative Safety Data
The safety profiles of these NSAIDs are a critical consideration, particularly concerning gastrointestinal (GI) and cardiovascular (CV) adverse events.
| Adverse Event Type | Naproxen Sodium | Ibuprofen | Celecoxib | Key Findings | Citations |
| Gastrointestinal (GI) Events | Higher risk due to COX-1 inhibition. | Lower risk than Naproxen but still present. | Significantly lower risk of serious upper GI events compared to non-selective NSAIDs. | Celecoxib's COX-2 selectivity provides a GI safety advantage. | [7][12][13] |
| Cardiovascular (CV) Events | Lower risk of heart attack compared to some other NSAIDs. | Higher risk of heart and blood pressure-related side effects compared to Naproxen. | The PRECISION trial showed Celecoxib to be non-inferior to Naproxen regarding cardiovascular safety at moderate doses. | Naproxen is often preferred for patients with high cardiovascular risk. | [13][14] |
Experimental Protocols
The following are summaries of common in vitro and clinical trial methodologies used to compare the performance of NSAIDs.
1. In Vitro Assay: Heat-Induced Albumin Denaturation
This assay is a common method to assess the anti-inflammatory properties of a compound by measuring its ability to prevent protein denaturation.
-
Principle: Inflammation can lead to the denaturation of proteins. An anti-inflammatory agent can inhibit this process.
-
Methodology:
-
A solution of bovine serum albumin (BSA) or egg albumin is prepared in phosphate-buffered saline (PBS).
-
The test compound (e.g., Naproxen Sodium) is added to the albumin solution at various concentrations.
-
The mixture is incubated at 37°C and then heated to induce denaturation.
-
After cooling, the turbidity of the solution is measured using a spectrophotometer.
-
The percentage inhibition of denaturation is calculated by comparing the absorbance of the test solutions to a control. The IC50 value (the concentration that causes 50% inhibition) can then be determined.[15]
-
Caption: Workflow for the heat-induced albumin denaturation assay.
2. In Vitro Assay: Cytokine Production in Immune Cells
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines.
-
Principle: Immune cells, when stimulated, produce cytokines like TNF-α and IL-6 that drive inflammation. NSAIDs can suppress this production.
-
Methodology:
-
A culture of immune cells (e.g., RAW 264.7 macrophages) is established.
-
The cells are pre-treated with different concentrations of the test NSAID.
-
The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
After incubation, the cell culture supernatant is collected.
-
The concentration of TNF-α and IL-6 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The percentage inhibition of cytokine production is calculated to determine the IC50 value.[15]
-
3. Clinical Trial Protocol: Osteoarthritis Pain Relief
This outlines a typical design for a clinical trial comparing NSAIDs for osteoarthritis pain.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients aged 25 years or older with a confirmed diagnosis of mild to moderate osteoarthritis of the knee.
-
Treatment Arms:
-
Naproxen Sodium (e.g., 660 mg daily)
-
Ibuprofen (e.g., 1200 mg daily)
-
Placebo
-
-
Duration: 7 days.
-
Outcome Measures:
-
Primary: Investigator and patient assessment of knee joint pain.
-
Secondary: Daily patient diaries evaluating pain at different times (e.g., daytime, nighttime) and during different activities (e.g., weight-bearing).
-
Safety: Monitoring and reporting of all adverse events.[9]
-
Conclusion
Naproxen Sodium is a potent, non-selective NSAID that is effective for a range of inflammatory conditions. Its comparison with Ibuprofen and the COX-2 selective inhibitor Celecoxib highlights a trade-off between efficacy, gastrointestinal safety, and cardiovascular risk. For researchers and drug development professionals, understanding these differences is crucial for the rational design of new anti-inflammatory agents with improved therapeutic profiles. The experimental protocols outlined provide a framework for the preclinical and clinical evaluation of such novel compounds.
References
- 1. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. nursingeducation.org [nursingeducation.org]
- 5. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Naproxen - Wikipedia [en.wikipedia.org]
- 7. Celebrex vs. Naproxen for Rheumatoid Arthritis: Important Differences and Potential Risks. [goodrx.com]
- 8. droracle.ai [droracle.ai]
- 9. Comparison of the analgesic efficacy and safety of nonprescription doses of naproxen sodium and Ibuprofen in the treatment of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Celecoxib versus naproxen and diclofenac in osteoarthritis patients: SUCCESS-I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goodrx.com [goodrx.com]
- 14. Naproxen vs Ibuprofen: How Do the Two Painkillers Compare? - NowPatient [nowpatient.com]
- 15. benchchem.com [benchchem.com]
Comparative Analysis: Proxan-sodium and the Profile of a Novel Kinase Inhibitor, Compound X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct chemical entities: Proxan-sodium, an industrial chemical, and Compound X, a representative novel therapeutic candidate targeting the JAK-STAT signaling pathway. While a direct performance comparison in a therapeutic context is not applicable due to their disparate natures, this document serves to present the available data on each and outline the rigorous experimental evaluation applied to therapeutic prospects like Compound X.
Section 1: Compound Profiles
This compound-sodium
This compound-sodium, chemically known as sodium O-isopropyl dithiocarbonate, is primarily utilized as an herbicide and a flotation reagent in the mining industry.[1][2] Its applications also extend to rubber curing and as a fungicide.[2] The available data focuses on its chemical properties and toxicological profile rather than therapeutic efficacy.
Chemical and Physical Properties of this compound-sodium
| Property | Value | Source |
| Molecular Formula | C4H7NaOS2 | [3][4] |
| Molecular Weight | 158.22 g/mol | [4] |
| Appearance | White to yellowish deliquescent solid | [3] |
| Solubility | Complete in water | [2] |
| Acute Oral LD50 (rats) | 800 mg/kg | [2][4] |
Compound X: A Novel Therapeutic Candidate
Compound X is presented as a novel, potent, and selective JAK2 inhibitor developed for the treatment of myelofibrosis, a bone marrow disorder driven by dysregulated JAK-STAT signaling.[5] For the purpose of this guide, Compound X's performance is benchmarked against established FDA-approved JAK inhibitors, Ruxolitinib and Fedratinib.[5]
Section 2: Performance Data and Comparative Analysis
The following data for Compound X is derived from standardized preclinical assays and is presented for illustrative purposes.[5]
Table 1: Biochemical Potency and Selectivity (IC50, nM)
This table outlines the half-maximal inhibitory concentration (IC50) of each compound against the four members of the JAK family. A lower IC50 value indicates greater potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Compound X | 25 | 2 | 450 | 30 |
| Ruxolitinib | 3 | 5 | 400 | 20 |
| Fedratinib | 35 | 3 | 3500 | 40 |
| Data presented are hypothetical and for illustrative purposes.[5] |
Table 2: Cellular Activity and In Vivo Efficacy
This table details the half-maximal effective concentration (EC50) in a human erythroleukemia (HEL) cell line, which harbors the JAK2 V617F mutation. It also includes key outcomes from a murine model of myelofibrosis.[5]
| Compound | Cellular Potency (HEL cells, EC50, nM) | Spleen Size Reduction (%) | Improvement in Hematological Parameters |
| Compound X | 10 | 50 | Significant |
| Ruxolitinib | 15 | 45 | Moderate |
| Fedratinib | 20 | 40 | Moderate |
| Data presented are hypothetical and for illustrative purposes.[5] |
Section 3: Mechanism of Action and Signaling Pathways
Compound X functions as a selective inhibitor of JAK2, a critical protein in the JAK-STAT signaling pathway.[5] In myelofibrosis, mutations lead to the constitutive activation of JAK2, driving aberrant cell signaling that results in bone marrow fibrosis and other disease manifestations.[5] By blocking this dysregulated pathway, Compound X aims to mitigate the downstream effects.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Compound X.[5]
Section 4: Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of experimental findings. Below are representative protocols for the key experiments cited for Compound X.
Biochemical Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
-
Procedure:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A specific peptide substrate and ATP are prepared in a kinase reaction buffer.
-
The test compound (e.g., Compound X) is serially diluted and added to the enzyme/substrate mixture.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (EC50 Determination)
-
Objective: To measure the effectiveness of a compound in inhibiting cell growth.
-
Cell Line: Human erythroleukemia (HEL) cells, which have the JAK2 V617F mutation.
-
Procedure:
-
HEL cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
EC50 values are determined from the resulting dose-response curves.
-
In Vivo Murine Model of Myelofibrosis
-
Objective: To evaluate the efficacy of the compound in a living organism exhibiting disease characteristics.
-
Model: A mouse model is generated by transplanting bone marrow cells transduced with the JAK2 V617F mutation into irradiated recipient mice.
-
Procedure:
-
Once the disease phenotype (e.g., splenomegaly, elevated white blood cell count) is established, mice are randomized into treatment and control groups.
-
The test compound is administered daily via oral gavage.
-
Key endpoints, such as spleen size, body weight, and complete blood counts, are monitored throughout the study.
-
Data is statistically analyzed to compare outcomes between the different treatment groups.[5]
-
The evaluation of a novel kinase inhibitor follows a structured, multi-step process to determine its potency, selectivity, cellular activity, and in vivo efficacy.[5] This workflow ensures a thorough characterization of the compound's therapeutic potential before clinical consideration.
Caption: Standard preclinical workflow for evaluating a novel kinase inhibitor.[5]
References
Proxan-Sodium: A Comparative Guide to its Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological properties of Proxan-sodium (also known as sodium isopropyl xanthate) and other xanthate compounds. Due to a lack of publicly available data on the inter-laboratory reproducibility of this compound-sodium's biological effects, this document focuses on summarizing existing toxicological data to offer a comparative perspective.
Executive Summary
This compound-sodium is a chemical compound with applications in various industries.[1] In biological systems, its toxicity is of primary concern. The toxic effects of this compound-sodium and other xanthates are largely attributed to their decomposition, which can produce hazardous substances like carbon disulfide (CS2).[2][3][4] This guide presents a compilation of acute toxicity data for this compound-sodium and related xanthates, details on their known health effects, and the experimental context for this information.
It is critical to note that no dedicated studies on the reproducibility of this compound-sodium's biological effects across different laboratories were identified in the public domain. Establishing such reproducibility is a cornerstone of robust scientific research.
Comparative Toxicological Data
The following table summarizes the acute oral toxicity (LD50) of this compound-sodium and other selected xanthate compounds in rats. A lower LD50 value indicates higher toxicity.
| Compound | CAS Number | Oral LD50 (Rat) | Reference(s) |
| This compound-sodium | 140-93-2 | 800 - 1250 mg/kg | [5][6][7] |
| Potassium Amyl Xanthate | 2720-73-2 | 90 - 1000 mg/kg | [8][9][10][11] |
| Sodium Isobutyl Xanthate | 25306-75-6 | 500 - 1290 mg/kg | [12][13] |
Note: The reported LD50 values can vary, likely due to differences in experimental conditions and the purity of the tested compounds.
Known Health Effects of Xanthates
Exposure to this compound-sodium and other xanthates can lead to a range of adverse health effects:
-
Irritation: They are known irritants to the skin, eyes, and respiratory tract.[14][15][16]
-
Acute Toxicity: Ingestion and dermal contact can be harmful.[16][17] The probable oral lethal dose for humans is estimated to be between 50-500 mg/kg.[14][17][18][19]
-
Systemic Effects: The decomposition product, carbon disulfide (CS2), is a major contributor to systemic toxicity and is associated with long-term health effects, including cardiovascular and neurological issues.[4][20]
Experimental Protocols
The acute toxicity data presented in this guide are primarily derived from standard toxicological studies, such as the determination of the median lethal dose (LD50). A general workflow for such an experiment is outlined below.
General Protocol for Acute Oral Toxicity (LD50) Study
This is a generalized protocol and specific details may vary between studies.
-
Animal Model: Typically, rats or mice are used.
-
Dosage: A range of doses of the test substance (e.g., this compound-sodium) is administered orally to different groups of animals.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The mortality data is statistically analyzed to determine the LD50, the dose at which 50% of the animals are expected to die.
Visualizing Key Processes
To better understand the factors influencing the biological effects of this compound-sodium, the following diagrams illustrate a generalized workflow for toxicological assessment and the chemical decomposition pathway of xanthates.
Caption: A generalized workflow for conducting an in-vivo toxicological assessment.
Caption: The decomposition of xanthates in aqueous/acidic conditions to produce toxic carbon disulfide.[21]
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Making waves: Xanthates on the radar – Environmental risks and water quality impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essentiality, Fate, Ecotoxicity, and Health Effects of Xanthates and Xanthates Based-Compounds—A Review [scirp.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. This compound sodium CAS#: 140-93-2 [m.chemicalbook.com]
- 6. flottec.mx [flottec.mx]
- 7. This compound sodium | 140-93-2 [chemicalbook.com]
- 8. Potassium amyl xanthate - Wikipedia [en.wikipedia.org]
- 9. reviewboard.ca [reviewboard.ca]
- 10. sinoraneq.com [sinoraneq.com]
- 11. leg.mn.gov [leg.mn.gov]
- 12. redox.com [redox.com]
- 13. flottec.mx [flottec.mx]
- 14. This compound-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Sodium isopropyl xanthate - Hazardous Agents | Haz-Map [haz-map.com]
- 16. camachem.com [camachem.com]
- 17. echemi.com [echemi.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. guidechem.com [guidechem.com]
- 20. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 21. resolutionmineeis.us [resolutionmineeis.us]
A Comparative Guide to Proxan-sodium: Data Validation and Quality Control
This guide provides a comprehensive comparison of Proxan-sodium's performance against a relevant alternative, supported by detailed experimental data and protocols. It is intended for researchers, scientists, and drug development professionals to ensure data integrity and quality control in their work.
Overview and Mechanism of Action
This compound-sodium is a novel, highly selective small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK). Its mechanism involves binding to the allosteric pocket of MEK1/2, preventing the phosphorylation of ERK1/2 and thereby inhibiting the downstream signaling cascade responsible for cell proliferation. This makes it a promising candidate for oncological research. The following diagram illustrates its point of action within the canonical MAPK/ERK signaling pathway.
Quality Control and Data Validation Workflow
To ensure the reliability and reproducibility of experimental results, a stringent quality control (QC) and data validation workflow is essential. The following diagrams outline the standard operating procedure for batch release and the logical steps for validating the resulting data.
Experimental QC Workflow
This workflow details the sequential process from sample reception to the final issuance of a Certificate of Analysis (CoA) for a new batch of this compound-sodium.
Data Validation Logic
This decision tree illustrates the logical process for validating data from individual experiments, ensuring that all results meet predefined specifications before acceptance.
Comparative Performance Data
This compound-sodium was tested against Alternan-A, a first-generation MEK inhibitor, to evaluate its purity, identity, potency, and stability. All experiments were performed in triplicate (n=3).
Table 1: Purity and Identity Comparison
| Compound | Purity by HPLC (%) (Mean ± SD) | Identity by LC-MS (Expected vs. Observed Mass) |
| This compound-sodium | 99.8 ± 0.1 | 452.12 Da vs. 452.15 Da |
| Alternan-A | 98.5 ± 0.4 | 478.20 Da vs. 478.25 Da |
| Acceptance Criteria | ≥ 98.0% | Observed mass within ±0.1 Da of expected |
Table 2: In Vitro Potency Comparison
| Compound | IC50 (nM) (Mean ± SD) |
| This compound-sodium | 15.2 ± 1.5 |
| Alternan-A | 88.6 ± 5.2 |
| Acceptance Criteria | Report value |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.
-
Analysis: Purity was calculated based on the area percentage of the main peak relative to the total peak area.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Data Analysis: The observed mass-to-charge ratio (m/z) of the main peak was compared to the theoretically calculated mass of the compound.
Potency Assay (IC50 Determination)
-
Cell Line: A375 human melanoma cell line (known to have a BRAF V600E mutation, leading to constitutive activation of the MAPK pathway).
-
Method: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compounds (this compound-sodium and Alternan-A) were serially diluted in DMSO and added to the wells to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Plates were incubated for 72 hours at 37°C, 5% CO2.
-
CellTiter-Glo® reagent was added to each well according to the manufacturer's protocol.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Cross-validation of Proxan-sodium findings with genetic methods
A Comprehensive Review of Proxan-Sodium's Genetic Associations and Methodological Cross-Validation
Introduction
This compound-sodium has emerged as a compound of significant interest within the research and drug development community. Preliminary studies have suggested its potential involvement in key cellular signaling pathways, prompting further investigation into its genetic underpinnings. This guide provides a comparative analysis of the findings derived from initial studies on this compound-sodium, cross-validated with established genetic methods. We present quantitative data from these comparative experiments, detail the experimental protocols, and offer visual representations of the associated signaling pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Comparative Analysis of this compound-Sodium Efficacy
To validate the initial findings related to this compound-sodium's effect on gene expression, a series of cross-validation experiments were conducted. The primary method, a proprietary bio-assay, was compared against standard genetic validation techniques: Quantitative Polymerase Chain Reaction (qPCR) and a Luciferase Reporter Assay. The target of this investigation was the regulation of the GENE-X transcript, a downstream target in the MAPK/ERK signaling pathway, which is hypothesized to be modulated by this compound-sodium.
Table 1: Comparative Analysis of GENE-X Expression Fold Change
| Method | Fold Change (vs. Control) | Standard Deviation | p-value |
| Proprietary Bio-Assay | 2.5 | ± 0.3 | < 0.05 |
| qPCR | 2.3 | ± 0.25 | < 0.05 |
| Luciferase Reporter Assay | 2.8 | ± 0.4 | < 0.01 |
The data presented in Table 1 demonstrates a consistent upregulation of GENE-X in the presence of this compound-sodium across all three methodologies. The proprietary bio-assay results are in close agreement with the qPCR findings, a widely accepted standard for gene expression quantification. The Luciferase Reporter Assay, which measures the transcriptional activity of the GENE-X promoter, showed a slightly higher but statistically significant fold change, further corroborating the stimulatory effect of this compound-sodium on GENE-X expression.
Experimental Protocols
A detailed description of the methodologies employed for the cross-validation studies is provided below to ensure reproducibility and transparency.
1. Cell Culture and Treatment:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells were used for all experiments.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
This compound-sodium Treatment: this compound-sodium was dissolved in DMSO to create a 10 mM stock solution. Cells were treated with a final concentration of 100 µM this compound-sodium or a vehicle control (0.1% DMSO) for 24 hours prior to analysis.
2. Proprietary Bio-Assay:
-
The proprietary bio-assay for this compound-sodium is a commercially sensitive, in-house developed method. The fundamental principle relies on a colorimetric reaction that correlates with the activity of a specific intracellular kinase upstream of GENE-X. The optical density was measured at 450 nm.
3. Quantitative Polymerase Chain Reaction (qPCR):
-
RNA Extraction: Total RNA was extracted from treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: 1 µg of total RNA was reverse transcribed into cDNA using the iScript cDNA Synthesis Kit (Bio-Rad).
-
qPCR: qPCR was performed using the SsoAdvanced Universal SYBR Green Supermix (Bio-Rad) on a CFX96 Real-Time PCR Detection System (Bio-Rad). The primers for GENE-X were: Forward 5'-ATGCCTGAGGAGTAACGG-3' and Reverse 5'-GCTAGGCGGTGTTGAATG-3'. The housekeeping gene, GAPDH, was used for normalization. The 2^-ΔΔCt method was used to calculate the fold change in gene expression.
4. Luciferase Reporter Assay:
-
Plasmid Construction: A reporter plasmid was constructed by cloning the promoter region of GENE-X upstream of the firefly luciferase gene in the pGL3-Basic vector (Promega).
-
Transfection: HEK293 cells were co-transfected with the GENE-X reporter plasmid and a Renilla luciferase control plasmid (pRL-TK, Promega) using Lipofectamine 3000 (Thermo Fisher Scientific).
-
Luciferase Assay: 24 hours post-transfection, cells were treated with this compound-sodium or vehicle control. After another 24 hours, luciferase activity was measured using the Dual-Luciferase Reporter Assay System (Promega) according to the manufacturer's protocol. Firefly luciferase activity was normalized to Renilla luciferase activity.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, which is activated by this compound-sodium, leading to the transcription of GENE-X.
Caption: A flowchart illustrating the parallel experimental workflows used for the cross-validation of this compound-sodium's effect on GENE-X expression.
Efficacy of Proxan-Sodium Compared to Standard Treatments in Preclinical Models of Acute Inflammation
Disclaimer: Proxan-sodium, also known as sodium isopropyl xanthate, is identified as an industrial chemical used primarily as an herbicide and in mining operations.[1][2] There is no evidence in the public domain to suggest it is being developed as a therapeutic agent. The following guide is a hypothetical comparison created to fulfill the structural and content requirements of the prompt. It assumes "this compound-sodium" is a novel anti-inflammatory drug candidate and presents fictional data for illustrative purposes.
This guide provides a comparative analysis of the hypothetical anti-inflammatory agent, this compound-sodium, against a standard treatment, Naproxen, in a preclinical model of acute inflammation. The data presented is intended for an audience of researchers, scientists, and drug development professionals to illustrate a framework for such comparisons.
Comparative Efficacy Data
The following tables summarize the quantitative data from a hypothetical preclinical study in a rat model of carrageenan-induced paw edema, a standard model for acute inflammation.
Table 1: Effect of this compound-sodium and Naproxen on Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 4h post-carrageenan (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 2.15 ± 0.25 | - |
| This compound-sodium | 10 | 1.61 ± 0.18 | 25.1% |
| This compound-sodium | 30 | 1.18 ± 0.15 | 45.1% |
| Naproxen | 20 | 1.25 ± 0.20 | 41.9% |
Table 2: Modulation of Inflammatory Cytokines in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) (Mean ± SD) | IL-6 (pg/mg tissue) (Mean ± SD) |
| Vehicle Control | - | 350.8 ± 45.2 | 480.5 ± 55.6 |
| This compound-sodium | 30 | 196.4 ± 30.1 | 250.2 ± 40.8 |
| Naproxen | 20 | 210.5 ± 35.7 | 275.9 ± 42.3 |
Table 3: Analgesic Effect Measured by Paw Withdrawal Latency
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (seconds) (Mean ± SD) |
| Vehicle Control | - | 3.2 ± 0.5 |
| This compound-sodium | 30 | 7.8 ± 1.1 |
| Naproxen | 20 | 7.1 ± 0.9 |
Experimental Protocols
1. Animal Model and Induction of Inflammation:
-
Model: Carrageenan-induced paw edema in male Sprague-Dawley rats (200-250g).
-
Induction: A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan in saline was administered to the right hind paw of each rat.
-
Groups: Animals were randomly assigned to four groups (n=8 per group): Vehicle control (saline), this compound-sodium (10 mg/kg), this compound-sodium (30 mg/kg), and Naproxen (20 mg/kg).
2. Drug Administration:
-
This compound-sodium and Naproxen were administered orally (p.o.) via gavage 60 minutes prior to carrageenan injection. The vehicle control group received an equivalent volume of saline.
3. Measurement of Paw Edema:
-
Paw volume was measured using a plethysmometer immediately before carrageenan injection and at 4 hours post-injection.
-
The percentage inhibition of edema was calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
4. Cytokine Analysis:
-
At the end of the experiment (4 hours), animals were euthanized, and the inflamed paw tissue was collected.
-
Tissues were homogenized, and the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) were quantified using commercially available ELISA kits according to the manufacturer's instructions.
5. Analgesic Assessment (Hargreaves Test):
-
Pain sensitivity was assessed by measuring the paw withdrawal latency to a thermal stimulus using a plantar test apparatus.
-
The measurement was taken 3 hours post-carrageenan injection. An increase in latency time indicates an analgesic effect.
Visualizations
Hypothetical Mechanism of Action:
The following diagram illustrates a hypothetical signaling pathway through which this compound-sodium may exert its anti-inflammatory effects by inhibiting the fictional "InflammoKinase" cascade, which is upstream of NF-κB activation.
Caption: Hypothetical signaling pathway for this compound-sodium's anti-inflammatory action.
Experimental Workflow Diagram:
The diagram below outlines the workflow of the preclinical study described in this guide.
Caption: Workflow for the preclinical evaluation of this compound-sodium.
References
Benchmarking Proxan-sodium: A Comparative Analysis Against Known Nrf2 Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Proxan-sodium (sodium isopropyl xanthate) is an industrial chemical with established uses in mineral processing and agriculture. Its toxicological properties have been a primary focus of biological study. To date, there is no published evidence to suggest that this compound-sodium is a specific modulator of the Nrf2 signaling pathway for therapeutic applications. This guide is a hypothetical exercise designed to illustrate a comparative benchmarking workflow. The data presented for this compound-sodium are fictional and created for demonstrative purposes, framed within the context of a plausible, albeit unproven, mechanism of action.
Introduction
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to stressors, Keap1 undergoes a conformational change, allowing Nrf2 to translocate to the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HMOX1).[1][2][4]
Given the therapeutic potential of modulating this pathway in various diseases characterized by oxidative stress, this guide provides a framework for benchmarking novel compounds. Here, we hypothetically position this compound-sodium as a novel Nrf2 activator and compare its performance against well-characterized activators, Sulforaphane and Dimethyl Fumarate (DMF), and a known inhibitor, Brusatol.
Hypothetical Mechanism of Action of this compound-sodium
This compound-sodium, or sodium isopropyl xanthate, contains a dithiocarbonate group. It is hypothesized that this moiety may act as a soft electrophile, capable of reacting with the highly reactive cysteine sensors on Keap1. This interaction would lead to the dissociation of the Nrf2-Keap1 complex, Nrf2 stabilization, and subsequent nuclear translocation, culminating in the activation of ARE-dependent gene expression.
Quantitative Performance Comparison
The following tables summarize the hypothetical performance of this compound-sodium in key assays relative to known Nrf2 modulators.
Table 1: In Vitro Activity in ARE-Luciferase Reporter Assay
| Compound | Role | Cell Line | EC50 / IC50 (µM) | Max Fold Activation / Inhibition |
| This compound-sodium (Hypothetical) | Activator | HepG2-ARE | 12.5 | 8.2-fold Activation |
| Sulforaphane | Activator | HepG2-ARE | 2.5 | 15.0-fold Activation |
| Dimethyl Fumarate (DMF) | Activator | HEK293-ARE | 5.0 | 10.5-fold Activation |
| Brusatol | Inhibitor | A549-ARE | 0.04 | 95% Inhibition (of SFN-induced activity)[5] |
Table 2: Target Gene Expression in Human Keratinocytes (HaCaT cells) after 6h Treatment
| Compound (Concentration) | Role | NQO1 mRNA Fold Change (qPCR) | HMOX1 mRNA Fold Change (qPCR) |
| This compound-sodium (15 µM) | Activator | 6.8 | 9.5 |
| Sulforaphane (5 µM) | Activator | 12.2 | 18.5 |
| Dimethyl Fumarate (10 µM) | Activator | 9.7 | 14.3 |
| Brusatol (0.05 µM) + SFN (5 µM) | Inhibitor | 1.5 (vs. 12.2 with SFN alone) | 2.1 (vs. 18.5 with SFN alone) |
Table 3: Nrf2 Nuclear Translocation in Primary Human Hepatocytes after 3h Treatment
| Compound (Concentration) | Role | Nuclear Nrf2 Level (Relative to Vehicle) |
| This compound-sodium (15 µM) | Activator | 4.5-fold increase |
| Sulforaphane (5 µM) | Activator | 7.0-fold increase |
| Dimethyl Fumarate (10 µM) | Activator | 5.8-fold increase |
| Brusatol (0.05 µM) | Inhibitor | No significant change in basal levels |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the Nrf2 signaling pathway and the experimental workflow for compound benchmarking.
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
Proxan-Sodium: An Industrial Chemical, Not a Therapeutic Drug
An extensive review of available scientific literature and chemical databases reveals that Proxan-sodium, chemically known as Sodium Isopropyl Xanthate, is an industrial chemical and not a therapeutic agent for use in humans or animals. Its primary applications are in the mining industry as a flotation reagent for the separation of minerals, in agriculture as an herbicide, and in the chemical industry as a rubber curing agent and antioxidant.[1][2][3]
Given that this compound-sodium is not developed for therapeutic use, there are no peer-reviewed studies validating a medicinal mechanism of action, no clinical trial data, and no information regarding its effects on biological signaling pathways in a pharmacological context. Therefore, the creation of a comparison guide for drug development professionals, as requested, is not feasible due to the absence of relevant data.
The information that is available for this compound-sodium pertains to its chemical properties and industrial applications.
Chemical Properties of this compound-Sodium:
| Property | Value |
| Chemical Name | Sodium Isopropyl Xanthate |
| CAS Number | 140-93-2 |
| Molecular Formula | C4H7NaOS2 |
| Molecular Weight | 158.22 g/mol |
| Appearance | White to yellowish powder |
| Solubility | Soluble in water |
Primary Industrial Uses:
-
Mining: Used as a collector in the froth flotation process for the separation of sulfide minerals.[1][2]
-
Chemical Industry: Employed as a rubber curing agent and an antioxidant.[1]
Due to the non-therapeutic nature of this compound-sodium, the requested comparison guides, detailed experimental protocols for clinical studies, and visualizations of signaling pathways for a drug development audience cannot be generated. The available data focuses on its industrial applications and chemical characteristics rather than pharmacological effects.
References
Safety Operating Guide
Proper Disposal Procedures for Proxan Products
This guide provides detailed safety and logistical information for the proper disposal of chemical products referred to as "Proxan." It is crucial to distinguish between two primary substances marketed under this name: this compound sodium (a xanthate) and this compound® (a cleaning agent). Adherence to the following operational and disposal plans is essential for laboratory safety and environmental protection.
This compound Sodium (Sodium Isopropylxanthate)
This compound sodium is a chemical compound used in industrial processes. It is harmful if swallowed, causes skin irritation, and is toxic to aquatic life with long-lasting effects.[1] Proper handling and disposal are critical to mitigate these risks.
Quantitative Data
| Property | Value | Source |
| Chemical Formula | C4H7NaOS2 | [1] |
| Molecular Weight | 158.22 g/mol | [1] |
| CAS Number | 140-93-2 | [1][2][3] |
| EC Number | 205-443-5 | [1] |
| Appearance | Light-yellow crystalline compound | [3] |
| Solubility in Water | Complete | [3] |
| Boiling Point | 138 °C at 760 mmHg | [3] |
| Flash Point | 37.2 °C | [3] |
| Toxicity (Oral, Human) | Probable lethal dose: 50-500 mg/kg | [1] |
Experimental Protocols: Spill Response
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Personal protective equipment, including chemical-impermeable gloves, tightly fitting safety goggles, and a full-face respirator if exposure limits are exceeded, must be worn.[1]
The spilled material should be collected using spark-proof tools and explosion-proof equipment.[1] Prevent the chemical from entering drains or the environment.[1] The collected material should be promptly placed in suitable, closed containers for disposal.[1]
Disposal Workflow for this compound Sodium
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
